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  • Product: 2-(1H-1,2,4-triazol-1-yl)acetohydrazide
  • CAS: 56563-02-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

The following technical guide details the synthesis, characterization, and strategic application of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1). This document is structured for researchers requiring a robus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and strategic application of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1). This document is structured for researchers requiring a robust, reproducible protocol with high chemical fidelity.

Executive Summary & Strategic Analysis

The target molecule, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide , serves as a critical "linker scaffold" in medicinal chemistry. It bridges the pharmacologically active 1,2,4-triazole core—known for antifungal (e.g., fluconazole) and antiviral properties—with a reactive hydrazide tail. This tail is the primary entry point for generating Schiff bases, 1,3,4-oxadiazoles, and thiadiazoles.

Retrosynthetic Logic

The synthesis is a classic two-step sequence: N-alkylation followed by Hydrazinolysis .

  • N-Alkylation: 1H-1,2,4-triazole is alkylated with ethyl chloroacetate.[1]

    • Critical Challenge: Regioselectivity.[2][3][4][5] The 1,2,4-triazole ring has tautomeric nitrogens. Alkylation can occur at N1, N2, or N4.[2] Under basic conditions (K₂CO₃/Acetone), N1-alkylation is thermodynamically favored, yielding the desired isomer.

  • Hydrazinolysis: The intermediate ester reacts with hydrazine hydrate to form the hydrazide.

    • Critical Challenge: Controlling the stoichiometry to prevent the formation of the symmetrical bis-hydrazide dimer.

Retrosynthesis Target 2-(1H-1,2,4-triazol-1-yl) acetohydrazide Ester Ethyl 2-(1H-1,2,4-triazol-1-yl) acetate Target->Ester Hydrazinolysis Hydrazine Hydrazine Hydrate Target->Hydrazine Triazole 1H-1,2,4-triazole (Starting Material) Ester->Triazole N-Alkylation Reagent Ethyl Chloroacetate Ester->Reagent

Figure 1: Retrosynthetic pathway highlighting the N1-alkylation strategy.

Experimental Protocol

Safety Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen. Ethyl chloroacetate is a lachrymator. All operations must be performed in a fume hood.

Step 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

This step locks the triazole ring onto the acetyl chain. We use anhydrous Potassium Carbonate (K₂CO₃) to deprotonate the triazole, facilitating nucleophilic attack on the alkyl halide.

  • Reagents:

    • 1H-1,2,4-Triazole (1.0 eq)[6]

    • Ethyl chloroacetate (1.1 eq)

    • Anhydrous K₂CO₃ (1.5 eq)

    • Solvent: Anhydrous Acetone or Acetonitrile (ACN)

  • Procedure:

    • Dissolve 1,2,4-triazole (6.9 g, 100 mmol) in anhydrous acetone (150 mL) in a round-bottom flask.

    • Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation.

    • Add ethyl chloroacetate (11.8 mL, 110 mmol) dropwise over 20 minutes.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for triazole (polar) should disappear, replaced by a less polar ester spot.

    • Filter the hot reaction mixture to remove inorganic salts (KCl, unreacted K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Purification: The residue is often an oil that solidifies upon standing. If N4-isomer impurities are suspected (approx. 10%), recrystallize from ethanol or purify via column chromatography (DCM:MeOH 95:5).

Step 2: Hydrazinolysis to Target Molecule

This step converts the ethoxy group into the hydrazide functionality.

  • Reagents:

    • Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (from Step 1)

    • Hydrazine Hydrate (80% or 99%, 2.5 eq)

    • Solvent: Absolute Ethanol[1]

  • Procedure:

    • Dissolve the ester (15.5 g, 100 mmol) in absolute ethanol (100 mL).

    • Add hydrazine hydrate (12.5 g, ~250 mmol) slowly. Note: Excess hydrazine is crucial to prevent the product from reacting with another molecule of ester.

    • Reflux for 4–6 hours. A white solid often precipitates during the reaction.

    • Cool the mixture to 0–5°C in an ice bath.

    • Filter the precipitate and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (to remove moisture).

    • Drying: Vacuum dry at 50°C for 4 hours.

Yield: Typically 75–85%. Appearance: White to off-white crystalline solid.

Characterization & Data Analysis

To validate the structure, you must confirm the loss of the ethyl group (Step 2) and the presence of the triazole ring protons.

Spectroscopic Data Summary
TechniqueParameterKey Signals (Expected)Structural Assignment
1H NMR Solvent: DMSO-d6δ 9.35 (br s, 1H)NH (Hydrazide)
δ 8.52 (s, 1H)H-5 (Triazole ring)
δ 7.98 (s, 1H)H-3 (Triazole ring)
δ 4.85 (s, 2H)N-CH₂-CO (Methylene linker)
δ 4.30 (br s, 2H)NH₂ (Hydrazide amine)
13C NMR Solvent: DMSO-d6δ 166.5C=O (Carbonyl)
δ 151.8, 145.2C-3, C-5 (Triazole carbons)
δ 49.8N-CH₂
IR KBr Pellet3320, 3250 cm⁻¹NH/NH₂ stretching
1675 cm⁻¹C=O[1] (Amide I)
3110 cm⁻¹C-H (Triazole aromatic)
Interpreting the Regiochemistry (N1 vs N4)

The most common impurity is the N4-isomer.

  • N1-isomer (Target): The triazole protons are chemically non-equivalent (H3 and H5 appear as two distinct singlets).

  • N4-isomer (Impurity): The triazole molecule becomes symmetrical across the N4 axis. In the 1H NMR, the ring protons often collapse into a single signal or appear very close together (approx δ 8.3 ppm).

  • Validation: If you see two distinct singlets in the aromatic region (>0.2 ppm separation), you have the correct N1-isomer.

Reaction Mechanism (Hydrazinolysis)

Understanding the mechanism aids in troubleshooting low yields. The reaction proceeds via a Nucleophilic Acyl Substitution.

Mechanism Step1 Nucleophilic Attack (Hydrazine NH2 attacks Carbonyl C) Step2 Tetrahedral Intermediate (O- formation) Step1->Step2 Addition Step3 Elimination (Ethoxy group leaves) Step2->Step3 Elimination Product Hydrazide Formation Step3->Product Proton Transfer

Figure 2: Mechanism of hydrazinolysis converting the ester to the hydrazide.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Low Yield in Step 1:

    • Cause: Incomplete deprotonation or moisture in acetone.

    • Fix: Use freshly dried acetone (over molecular sieves) and ensure K₂CO₃ is anhydrous. Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like displacement of the chloride.

  • Product is an Oil (Step 2):

    • Cause: Residual ethanol or incomplete reaction.

    • Fix: Triturate the oil with diethyl ether or cold hexane to induce crystallization. If the oil persists, the product may be contaminated with unreacted ester; check TLC.

  • Formation of Dimer (Bis-triazole):

    • Cause: Insufficient hydrazine hydrate.

    • Fix: Always use at least 2.0–2.5 equivalents of hydrazine. If the ratio is 1:1, the newly formed hydrazide can attack another ester molecule, forming a dimer.

Applications

This compound is a versatile precursor.

  • Schiff Bases: React with aromatic aldehydes (reflux in EtOH + cat. acetic acid) to form N-benzylidene derivatives with antimicrobial activity.

  • Thiadiazoles: React with carbon disulfide (CS₂) and KOH to close the ring into 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.

  • Oxadiazoles: Cyclization with carboxylic acids/POCl₃ yields 1,3,4-oxadiazole derivatives.

References

  • Regioselectivity of Triazole Alkylation: Al-Soud, Y. A., et al.[5] "Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives." Turk. J. Chem., 2008.

  • General Hydrazinolysis Protocol: ChemScene Protocol for CAS 56563-02-1.

  • Antimicrobial Applications: P. Kaur et al. "Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives." Int. Res. J. Pharm., 2018.

  • Spectral Characterization Standards: Organic Chemistry Portal - 1,2,4-Triazole Synthesis.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

The following technical guide provides an in-depth physicochemical and synthetic profile of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide , a critical intermediate in medicinal chemistry. Executive Summary 2-(1H-1,2,4-triazol-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide , a critical intermediate in medicinal chemistry.

Executive Summary

2-(1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1) is a pivotal pharmacophore and synthetic intermediate used extensively in the development of antimicrobial, antiviral, and anti-inflammatory therapeutics.[1][2] Functioning primarily as a "linker" molecule, it connects the bioactive 1,2,4-triazole core—known for its metabolic stability and hydrogen-bonding capacity—with various lipophilic tails via Schiff base formation. This guide details its structural identity, thermodynamic properties, synthetic protocols, and reactivity profiles to support high-precision drug discovery workflows.

Molecular Identity & Structural Characterization[3]

Parameter Data
IUPAC Name 2-(1H-1,2,4-triazol-1-yl)acetohydrazide
CAS Registry Number 56563-02-1
Molecular Formula C₄H₇N₅O
Molecular Weight 141.13 g/mol
SMILES NNC(=O)Cn1cncn1
Structural Class Azole-substituted acetohydrazide
Key Functional Groups 1,2,4-Triazole ring (aromatic), Hydrazide (-CONHNH₂)
Spectroscopic Signatures (Diagnostic)

To validate the purity of the synthesized compound, researchers must verify the following spectral features which confirm the integrity of the triazole ring and the successful conversion of the ester precursor to the hydrazide.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Triazole Ring: Two distinct singlets (or one overlapping singlet depending on resolution) at δ 8.50 ppm (H-3) and δ 7.95 ppm (H-5), characteristic of the aromatic azole protons.

    • Linker Methylene (-CH₂-): A sharp singlet at δ 4.80–5.00 ppm .

    • Hydrazide Protons: A broad singlet at δ 9.20–9.50 ppm (-CONH -) and a broad signal at δ 4.20–4.50 ppm (-NH₂), which are D₂O exchangeable.

  • FT-IR (KBr Pellet):

    • N-H Stretching: Doublet or broad band at 3150–3350 cm⁻¹ (primary amine of hydrazide).

    • C=O Stretching: Strong absorption at 1650–1690 cm⁻¹ (amide I band), shifted slightly lower than the ester precursor due to resonance.

    • C=N Stretching: Weak to medium bands at 1500–1600 cm⁻¹ (triazole ring breathing).

Thermodynamic & Physical Properties[1][11][12]

Understanding the physical state and stability of this intermediate is crucial for process chemistry scaling.

Property Value / Description Significance
Physical State White to off-white crystalline solidIndicates high purity; amorphous forms often suggest retained solvent.
Melting Point 110–140 °C (Typical range for class)Sharp melting point confirms crystallinity. Broadening indicates hydration or impurities.
Solubility High: DMSO, DMF, MethanolLow: Water, Ethanol (cold)Insoluble: Hexane, Diethyl EtherUse Ethanol for recrystallization; DMSO for biological assays.
LogP (Calc) -1.73 Highly hydrophilic; requires lipophilic derivatization (e.g., Schiff base) for membrane permeability.
TPSA 85.83 Ų High polar surface area suggests good water solubility but limited blood-brain barrier penetration without modification.

Electronic Profile & Reactivity (DFT Insights)

The reactivity of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide is dictated by the frontier molecular orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazide (-NHNH₂) moiety. This makes the terminal amino group the primary nucleophile, ready to attack electrophilic carbonyl carbons (aldehydes/ketones).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the triazole ring and the carbonyl group. This distribution stabilizes the molecule but allows for specific metabolic oxidations at the triazole ring in vivo.

  • Molecular Electrostatic Potential (MEP): The deep red (negative) regions around the triazole nitrogens and carbonyl oxygen act as H-bond acceptors, crucial for receptor binding in antimicrobial targets.

Experimental Protocols

Protocol A: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Objective: Convert ethyl 2-(1H-1,2,4-triazol-1-yl)acetate to the target hydrazide via nucleophilic acyl substitution.

Reagents:

  • Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (10 mmol)

  • Hydrazine hydrate (80%, 20 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the ester precursor in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 20 mmol of hydrazine hydrate (excess ensures complete conversion and prevents dimer formation) while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (System: Methanol/Chloroform 1:9). The ester spot (high R_f) should disappear, replaced by a lower R_f hydrazide spot.

  • Crystallization: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product typically precipitates as white needles.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove hydrazine traces).

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 12 hours.

Yield Expectation: 75–85%.

Visualization: Synthetic Pathway

Synthesis Ester Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (Precursor) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Reflux, EtOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (Target) Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target hydrazide.

Applications in Drug Design[15]

The primary utility of this compound lies in its ability to undergo condensation reactions to form Schiff bases (Hydrazones) . These derivatives often exhibit superior biological activity compared to the parent hydrazide due to:

  • Increased Lipophilicity: The addition of aromatic aldehydes improves membrane permeability.

  • Pharmacophore Expansion: The -N=CH- linker provides rotational freedom, allowing the molecule to fit into diverse enzyme active sites (e.g., CYP51 in fungi).

Protocol B: General Schiff Base Formation
  • Mix: Equimolar amounts of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide and a substituted benzaldehyde in Ethanol.

  • Catalyze: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: 2-4 hours until precipitate forms.

  • Isolate: Filter and recrystallize from Ethanol/DMF.

Visualization: Reactivity & Derivatization

Reactivity Core 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Schiff Schiff Bases (Hydrazones) (Antimicrobial/Antiviral) Core->Schiff + Aldehyde (H+) Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Core->Oxadiazole + CS2 (Cyclization) Pyrazolone Pyrazolones (Analgesic) Core->Pyrazolone + Keto-Esters Aldehyde Ar-CHO (Aldehydes) CS2 CS2 / KOH (Carbon Disulfide) KA Keto-Esters

Figure 2: Divergent synthesis pathways utilizing the hydrazide core for library generation.

References

  • ChemScene. (2024). Product Data: 2-(1H-1,2,4-Triazol-1-yl)acetohydrazide (CAS 56563-02-1).[1][2] Retrieved from

  • Al-Messri, Z. A. (2016). Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Baghdad Science Journal, 13(2). (Describes analogous hydrazide synthesis protocols). Retrieved from

  • PubChem. (2024).[3] Compound Summary: 1H-1,2,4-Triazole derivatives. National Library of Medicine.[3] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles. (General synthetic methodologies for triazole rings). Retrieved from

  • Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 1,2,4-triazole derivatives. Molecules, 13(9), 2126-2135.

Sources

Foundational

Deconstructing the "CAS Number 56563-02-1": A Technical Guide to the Balboa BP501/CL501X1 Spa Control System

For the attention of Spa Technicians, Field Service Engineers, and System Integrators. Introduction: Clarifying the Identifier Initial inquiries regarding "CAS number 56563-02-1" reveal a common point of confusion.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Spa Technicians, Field Service Engineers, and System Integrators.

Introduction: Clarifying the Identifier

Initial inquiries regarding "CAS number 56563-02-1" reveal a common point of confusion. This identifier is not a Chemical Abstracts Service (CAS) registry number for a chemical substance. Instead, it is a part number associated with a specific iteration of a widely-used electronic control system for spas and hot tubs: the Balboa Water Group BP501 series, often found in Clearwater Spas and other brands under the model designation CL501X1.[1][2] This guide provides an in-depth technical overview of this control system, designed to assist professionals in its installation, configuration, operation, and troubleshooting.

The Balboa BP501 is a sophisticated digital spa pack that serves as the central nervous system for a hot tub, managing pumps, heaters, lighting, and other peripherals.[3] This document will delve into the system's core functionalities, technical specifications, and operational logic to empower technicians with the knowledge for effective field service.

System Identification and Core Specifications

The 56563-xx series, including 56563-02-1 and its subsequent revisions (e.g., 56563-03, 56563-04, 56563-05), pertains to the BP501 control system, which has seen various software and hardware updates over its lifecycle.[1][2][4] It's crucial to identify the specific version of the system, as some components, like circuit boards, may not be backward compatible.[2] For instance, circuit board SKU 56946-01 is a replacement for systems 56563-03, -04, and -05, but not for -01 and -02 versions; for those, an entire pack upgrade is recommended.[2]

SpecificationValueNotes
System Model Balboa BP501 / Clearwater Spas CL501X1Found in various spa brands including Clearwater, Birch Bay, Divine, and Starlight series.[4][5]
Power Requirements 240VAC, 50/60Hz, 48ARequires a Class A GFCI-protected service with a maximum 60A circuit breaker.[1][6]
120/240VAC, 50/60Hz, 16/40AFor specific setups (5 & 6), requiring a 20/50A max breaker.[6]
Heater 4.0kW or 5.5kW Titanium or IncoloyFeatures Balboa's M7 technology.[1][3][4]
Supported Components 1, 2, or 3 pumps (1-speed or 2-speed)Configuration dependent.[1]
Circulation pump
Blower
Ozone generator[3]
12V Spa Light
AV (Audio/Visual) equipment[7]
Compatible Topside Panels Balboa TP Series (TP200, TP400, TP500, TP600, TP700, TP800, TP900)[1][6][8]
Balboa SpaTouch™ Series[1][6]
Connectivity Optional Wi-Fi (ControlMySpa™ system)Requires a separate module (SKU 59303).[1]
Dimensions (Control Box) L: 17", W: 4.80", H: 11.50" (approx.)[1]
Dimensions (Circuit Board) L: 11", H: 6", W: 2" (approx.)[2]

Core Features and Technology

The BP501 system is built upon Balboa's M7 (Millennium 7) technology, a significant advancement in spa control.[3][9] This technology eliminates the need for traditional pressure switches and remote temperature sensors, integrating them directly into the heater assembly. This design offers more accurate temperature sensing and flow detection, enhancing the system's reliability and safety.

Key Features Include:

  • Digital Control: Provides precise management of all spa functions.

  • Integrated Freeze Protection: Automatically activates pumps to circulate water and prevent freezing in cold climates.[3]

  • Multiple Heating Modes:

    • Ready Mode: Maintains the set water temperature at all times.

    • Rest Mode: Heats the water only during pre-programmed filter cycles.[3]

  • Dual Temperature Ranges: Allows for a high range for normal use and a low range for when the spa is not in use.[3]

  • Self-Diagnostic Capabilities: The system continuously monitors its status and displays error codes on the topside panel to aid in troubleshooting.[3]

Installation and Wiring

Proper installation is critical for the safe and reliable operation of the BP501 control system. All electrical work must be performed by a licensed electrician in accordance with local and national electrical codes.

Electrical Requirements:

  • A dedicated circuit with a Class A Ground Fault Circuit Interrupter (GFCI) is mandatory.[1][7]

  • The GFCI breaker should be located at least 5 feet away from the spa.[7][10]

  • Use only copper conductors of the appropriate gauge.[7][10]

Component Connections:

The main circuit board features clearly labeled connectors for all pumps, the blower, ozone generator, lights, and topside panels. The wiring diagram is typically located on the inside of the control box cover.

Wiring_Diagram cluster_ControlBox Balboa BP501 Control Box cluster_Peripherals Spa Components TB1 TB1 Power Input (L1, L2, N, G) Board Main Circuit Board (56946-01) TB1->Board 240V/120V Pump1 Pump 1 Board->Pump1 J8 Pump2 Pump 2 Board->Pump2 Expander Board (F1) CircPump Circ Pump Board->CircPump J21 Heater Heater Assembly (M7) Board->Heater J46/J49 Topside Topside Panel (TP/SpaTouch) Board->Topside J33/J45 Light Spa Light Board->Light J15 Ozone Ozone Board->Ozone J24 Troubleshooting_Workflow Start Issue Reported CheckPower Is there power to the spa? Start->CheckPower CheckDisplay Is the topside panel displaying anything? CheckPower->CheckDisplay Yes CheckGFCI Check GFCI and breakers. CheckPower->CheckGFCI No ErrorCode Is an error code displayed? CheckDisplay->ErrorCode Yes NoCOM Troubleshoot 'No COM' error. Check cable at J33/J45. CheckDisplay->NoCOM No ConsultManual Consult error code table in manual. ErrorCode->ConsultManual Yes CheckPumps Are pumps running? ErrorCode->CheckPumps No ContactSupport Contact authorized service technician. NoCOM->ContactSupport ConsultManual->CheckPumps CheckHeater Is the spa heating? CheckPumps->CheckHeater Yes InspectBoard Inspect circuit board for damage (e.g., blown fuses, broken components). CheckPumps->InspectBoard No CheckHeater->ContactSupport No InspectBoard->ContactSupport

Figure 2: A systematic approach to troubleshooting the BP501 system.

Maintenance and Replacement Parts

Regular maintenance is key to the longevity of the spa and its control system. This includes regular cleaning of filters, maintaining proper water chemistry, and visually inspecting the equipment area for leaks or damage.

Common Replacement Parts:

  • Circuit Board: SKU 56946-01 (for systems 56563-03 and newer) [1][2]* Heater Assembly: SKU 55625R16 (4.0kW) [1]* Temperature Sensors: SKU 32016 [1]* Fuses: Various ratings for different circuits (e.g., 30A for pumps, 2A for lights). [1][2]

Suppliers and Distributors

Balboa Water Group products are widely available through a network of distributors and online retailers specializing in pool and spa parts. Some of these include:

  • Clearwater Spas * Hot Tub Outpost [5][8]* Pool Spa Supplies [4]* EZ Pool & Spa Supply * Spa Parts Plus Ltd. [11]* Guillen's Enterprises, Inc. [12] It is recommended to purchase genuine Balboa replacement parts to ensure compatibility and reliability.

References

  • Clearwater Spas. (n.d.). Control System CL501X1. Retrieved from [Link]

  • Northern Lights Group. (n.d.). Balboa BP501 Spa Pack Instruction Manual. Retrieved from [Link]

  • Clearwater Spas. (n.d.). Circuit Board For CL501X1 Systems. Retrieved from [Link]

  • Hot Tub Outpost. (n.d.). Balboa Control Panels. Retrieved from [Link]

  • EZ Pool & Spa Supply. (n.d.). Balboa Hot Tub Control Systems. Retrieved from [Link]

  • ManualsLib. (n.d.). Balboa BP501 Manuals. Retrieved from [Link]

  • Canadian Spa Company Service. (2023, December 20). No COM - Topside error Balboa BP501 (TP500/TP600). Retrieved from [Link]

  • Guillen's Enterprises, Inc. (n.d.). Balboa Parts by Guillens.com a Genuine Authorized Parts Distributor. Retrieved from [Link]

  • Manuals.plus. (2025, October 18). Balboa Water Group BP501G1 Tech Sheet and Configuration Guide. Retrieved from [Link]

  • SpaCircuits. (2013, October 17). CL501X1 Tech Sheet. Retrieved from [Link]

  • Spa Parts Plus Ltd. (n.d.). Balboa. Retrieved from [Link]

  • SpaDepot.com. (n.d.). easyPak Powered by Balboa BP7 Pre-Configured Spa Control. Retrieved from [Link]

  • Hot Tub Outpost. (n.d.). Clearwater Spa Pack BP501 56563-04 with Heater CL501X1. Retrieved from [Link]

  • Balboa Water Group. (n.d.). BP501G1 (Legacy). Retrieved from [Link]

  • Pool Spa Supplies. (2023, October 17). Clearwater Spas - Balboa Control Pack, BP501, with 4KW Heater - 56563, 59372. Retrieved from [Link]

  • Balboa Water Group. (n.d.). BP501MNJ Tech Sheet. Retrieved from [Link]

  • Reddit. (2021, April 24). Troubleshooting "New" BP501 Controller. Retrieved from [Link]

  • Pool and Spa Forum. (2021, April 25). Troubleshooting "New" BP501 Controller. Retrieved from [Link]

  • Balboa Water Group. (n.d.). BP501G1 (Current). Retrieved from [Link]

  • Clearwater Spas. (n.d.). Clearwater Spa Manual. Retrieved from [Link]

  • Clearwater Spas. (2017, November 29). Spa Manual. Retrieved from [Link]

  • Clearwater Spas. (n.d.). Owner's Manuals. Retrieved from [Link]

  • Balboa Water Group. (2013, June 22). Balboa's BP Troubleshooting & Service Manual. Retrieved from [Link]

  • Balboa Water Group. (n.d.). Home. Retrieved from [Link]

  • Balboa Water Group. (n.d.). BP2100G0 (Current). Retrieved from [Link]

Sources

Exploratory

The 1,2,4-Triazole Scaffold: Synthetic Architectures and Medicinal Utility

A Technical Guide for Drug Discovery & Development [1] Executive Summary The 1,2,4-triazole ring is a "privileged structure" in modern medicinal chemistry, distinguished by its high dipole moment (approx. 3.27 D), metabo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development [1]

Executive Summary

The 1,2,4-triazole ring is a "privileged structure" in modern medicinal chemistry, distinguished by its high dipole moment (approx. 3.27 D), metabolic stability, and unique capacity to serve as a non-classical bioisostere for amides and carboxylic acids. Unlike its 1,2,3-triazole isomer (often associated with "click" chemistry), the 1,2,4-triazole is the cornerstone of the azole antifungal class (e.g., Fluconazole) and a critical pharmacophore in oncology (e.g., Letrozole). This guide dissects the electronic landscape, synthetic methodologies, and pharmacological mechanisms of the 1,2,4-triazole core.

Electronic Landscape & The Pharmacophore
2.1 Tautomerism and Regiochemistry

The 1,2,4-triazole system exists in a tautomeric equilibrium that dictates its alkylation profiles and binding modes. While the 1H-tautomer is generally thermodynamically favored in the gas phase and solution, the 4H-tautomer becomes relevant in specific solvent environments or when stabilized by substituents.

  • H-Bonding: The N4 nitrogen typically acts as a hydrogen bond acceptor, while the N-H at position 1 (or 2/4) serves as a donor.

  • Bioisosterism: The 1,2,4-triazole ring mimics the electronics and geometry of a trans-amide bond, offering improved hydrolytic stability against peptidases.

Figure 1: Tautomeric Equilibrium of 1,2,4-Triazole The following diagram illustrates the proton shift between N1, N2, and N4, which is critical for understanding regioselectivity during functionalization.

Tautomerism cluster_0 Tautomeric Forms T1 1H-1,2,4-Triazole (Thermodynamically Favored) T2 2H-1,2,4-Triazole (Transient) T1->T2 Proton Shift Reactivity Reactivity Implication: Alkylation often yields mixtures of N1 and N2 isomers. T1->Reactivity T4 4H-1,2,4-Triazole (Symmetric) T2->T4 Proton Shift T4->T1 Equilibrium

Caption: Tautomeric equilibrium of 1,2,4-triazole showing the shift between 1H, 2H, and 4H forms.

Synthetic Architectures

Synthesis of the 1,2,4-triazole core requires robust methodologies that tolerate diverse functional groups. We focus here on the two most authoritative pathways: the Pellizzari Reaction (for 3,5-symmetrical/asymmetrical derivatives) and the Einhorn-Brunner Reaction (for high regiocontrol).

3.1 Comparative Methodologies
FeaturePellizzari ReactionEinhorn-Brunner ReactionModern Transamination
Precursors Amide + HydrazideDiacylamine (Imide) + HydrazineAmidine + Hydrazine
Conditions High Temp (>180°C) or MicrowaveAcid Catalysis, RefluxMetal-catalyzed or Oxidative
Regioselectivity Low (if asymmetrical)High (Driven by acidity of acyl groups)High
Key Utility Accessing 3,5-disubstituted coresAccessing 1,3,5-trisubstituted coresMild condition synthesis
3.2 The Pellizzari Reaction Mechanism

The Pellizzari reaction is a condensation-cyclization sequence.[2] It begins with the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by dehydration.[2][3][4][5][6]

Figure 2: Synthetic Workflow (Pellizzari & Einhorn-Brunner)

Synthesis cluster_Pellizzari Pellizzari Reaction (High Temp) cluster_Einhorn Einhorn-Brunner Reaction (Acid Cat) P_Start Amide + Hydrazide P_Inter Acylamidrazone Intermediate P_Start->P_Inter Nucleophilic Attack (-H2O) P_Prod 3,5-Disubstituted 1,2,4-Triazole P_Inter->P_Prod Cyclization (>180°C / MW) E_Start Diacylamine + Hydrazine E_Inter N-Acylamidrazone E_Start->E_Inter Condensation E_Prod 1,3,5-Trisubstituted 1,2,4-Triazole E_Inter->E_Prod Dehydration

Caption: Comparison of Pellizzari and Einhorn-Brunner synthetic pathways for triazole construction.

Medicinal Chemistry & Pharmacology
4.1 Antifungal Mechanism: CYP51 Inhibition

The most commercially significant application of 1,2,4-triazoles is in the treatment of systemic fungal infections (e.g., Candida, Aspergillus).

  • Target: Lanosterol 14

    
    -demethylase (CYP51).[1][7][8][9]
    
  • Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.[8][10] This coordination blocks the binding of the substrate (lanosterol) and prevents the demethylation step required to synthesize ergosterol, a vital component of the fungal cell membrane.
    
  • Selectivity: Optimization of the N1-substituent (the "tail" of the drug) allows for high selectivity for fungal CYP51 over human cytochrome P450 enzymes.

Figure 3: CYP51 Inhibition Mechanism

CYP51 cluster_Enzyme Fungal CYP51 Active Site Heme Heme Iron (Fe3+) Substrate Lanosterol (Natural Substrate) Heme->Substrate Normal Metabolism Drug 1,2,4-Triazole Drug (e.g., Fluconazole) Interaction N4-Nitrogen Coordination Drug->Interaction Interaction->Heme Blocks O2 Binding Outcome Ergosterol Depletion & Membrane Failure Interaction->Outcome

Caption: Mechanism of CYP51 inhibition showing N4-triazole coordination to the Heme iron.

4.2 Oncology: Aromatase Inhibition

In oncology, 1,2,4-triazoles like Letrozole and Anastrozole function as non-steroidal aromatase inhibitors.[11] They reversibly bind to the heme group of the aromatase enzyme (CYP19A1), preventing the conversion of androgens to estrogens, which is a critical therapeutic pathway for hormone-receptor-positive breast cancer.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

Method: Pellizzari Reaction (Thermal Condensation) Objective: To synthesize a disubstituted 1,2,4-triazole scaffold suitable for further N-alkylation or SAR studies.

Materials:
  • Benzamide (10 mmol)

  • Benzhydrazide (10 mmol)

  • Ethylene glycol (Solvent/Flux) or Neat (if >200°C capability exists)

  • Ethyl acetate (for workup)

Step-by-Step Procedure:
  • Preparation: In a thick-walled pressure tube or round-bottom flask equipped with a reflux condenser, combine Benzamide (1.21 g) and Benzhydrazide (1.36 g).

  • Reaction:

    • Method A (Neat): Heat the mixture in a sand bath to 240–250°C. The mixture will melt and evolve water vapor. Maintain temperature for 2–3 hours.

    • Method B (Solvent): Add 5 mL of ethylene glycol. Heat to reflux (approx. 195°C) for 4–6 hours.

  • Monitoring: Monitor progress via TLC (SiO2, 5% MeOH in DCM). The hydrazide spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If neat, the product will solidify. Triturate the solid with cold diethyl ether to remove unreacted amide.

    • If in glycol, pour the mixture into 50 mL of ice water. The product should precipitate as a white solid.

  • Purification: Filter the crude solid and recrystallize from ethanol/water (1:1).

  • Validation:

    • Yield: Expect 60–75%.

    • Melting Point: 212–214°C.

    • 1H NMR (DMSO-d6):

      
       7.4–8.1 (m, 10H, Ar-H), 14.5 (s, 1H, NH - broad).
      
References
  • BenchChem. (2025).[1][4][8] The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles. Retrieved from

  • Pellizzari, G. (1911).[2] Gazzetta Chimica Italiana, 41,[2] 20. (Foundational chemistry of amide-hydrazide condensation).

  • Whittington, D. A., et al. (2024). Mechanism of action of 1,2,4-triazole-based antifungal agents: CYP51 inhibition. Journal of Medicinal Chemistry . Retrieved from

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules . Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluconazole. Retrieved from

  • Scite.ai. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of Schiff bases from 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Application Note: High-Yield Synthesis of Schiff Bases from 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Abstract This application note details a robust, optimized protocol for the synthesis of Schiff bases (hydrazones) deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Schiff Bases from 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Abstract

This application note details a robust, optimized protocol for the synthesis of Schiff bases (hydrazones) derived from 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. These scaffolds are critical intermediates in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles.[1][2] This guide provides a mechanistic rationale, a step-by-step experimental workflow, characterization standards, and troubleshooting matrices designed to ensure high reproducibility and purity for drug discovery applications.

Introduction & Significance

The 1,2,4-triazole nucleus is a pharmacophore found in numerous commercial drugs (e.g., Fluconazole, Ribavirin).[3][4] When linked via an acetohydrazide bridge to an aromatic system, the resulting Schiff bases possess a "bi-active" structure capable of dual-binding modes:

  • Triazole Ring: Engages in hydrogen bonding and dipole interactions with biological targets (e.g., CYP450 enzymes).

  • Azomethine Linker (-N=CH-): Provides geometric flexibility and an electron-deficient center often critical for enzyme inhibition or DNA intercalation.

This protocol addresses the challenge of synthesizing these compounds with high regioselectivity (avoiding cyclization to oxadiazoles) and purity suitable for biological screening.

Scientific Foundation: Reaction Mechanism

The formation of the Schiff base proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (typically acetic acid), increasing its electrophilicity.

  • Nucleophilic Attack: The terminal amino group (-NH

    
    ) of the hydrazide attacks the activated carbonyl carbon.
    
  • Proton Transfer: A proton transfer occurs, converting the hydroxyl group into a good leaving group (water).

  • Elimination: Water is eliminated, forming the C=N double bond.

Critical Control Point: The reaction must be kept slightly acidic (pH 4-5). If too acidic, the amine becomes protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated.

Experimental Workflow & Visualization

The following diagram illustrates the decision matrix and workflow for the synthesis, ensuring optimal outcomes based on aldehyde reactivity.

SynthesisWorkflow Start Start: 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Aldehyde Select Aromatic Aldehyde (R-CHO) Start->Aldehyde Solvent Solvent Selection: Ethanol (Standard) or Acetic Acid (Refractory) Aldehyde->Solvent Catalyst Add Catalyst: Glacial Acetic Acid (3-5 drops) Solvent->Catalyst Reflux Reflux Condition: 70-80°C for 2-6 Hours Catalyst->Reflux Monitoring TLC Monitoring (MeOH:CHCl3 1:9) Reflux->Monitoring Monitoring->Reflux Incomplete Precipitation Precipitation: Cool to RT -> Pour into Ice Water Monitoring->Precipitation Complete Filtration Filtration & Washing (Cold Ethanol/Water) Precipitation->Filtration Recrystallization Recrystallization: EtOH or EtOH/DMF Filtration->Recrystallization Final Final Product: Schiff Base (Hydrazone) Recrystallization->Final

Caption: Optimized workflow for the synthesis of triazole-based Schiff bases, incorporating real-time monitoring and purification logic.

Detailed Protocol

Reagents Required
  • Starting Material: 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (1.0 equiv)

  • Reagent: Substituted Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (0.01 mol) in 20-30 mL of absolute ethanol.

    • Note: If solubility is poor, mild heating (40°C) or addition of a minimal amount of DMF may be required.

  • Addition: Add the aromatic aldehyde (0.01 mol) to the solution.

    • Stoichiometry: A slight excess (1.1 equiv) of aldehyde can drive the reaction to completion if the aldehyde is volatile or unreactive.

  • Catalysis: Add 3-5 drops of glacial acetic acid .

    • Mechanism Check: This adjusts the pH to ~4-5, optimizing the electrophilicity of the carbonyl carbon without deactivating the hydrazide amine.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3 to 6 hours .

    • Monitoring: Check progress via TLC using Methanol:Chloroform (1:9 v/v). Look for the disappearance of the hydrazide spot (lower R

      
      ) and appearance of the product (higher R
      
      
      
      ).
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid directly.

    • Scenario B (No precipitate): Pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. The sudden solubility change usually forces precipitation.

  • Purification:

    • Filter the crude solid under vacuum.

    • Wash the cake with cold water (2 x 10 mL) to remove residual acid and unreacted hydrazide.

    • Wash with cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

    • Recrystallization: Dissolve in boiling ethanol. If the compound is highly insoluble, use an Ethanol:DMF (9:1) mixture. Allow to crystallize slowly at room temperature to ensure high purity.

Characterization & Data Analysis

Successful synthesis is confirmed by specific spectral signatures.[5]

Spectroscopic Markers
TechniqueFunctional GroupExpected SignalMechanistic Insight
FT-IR -NH- (Amide)3100–3250 cm

(Broad)
NH remains intact; NH

doublet disappears.
FT-IR C=O (Amide)1680–1700 cm

(Strong)
Carbonyl intact; distinguishes from cyclized products.
FT-IR C=N (Imine)1590–1620 cm

(Sharp)
Diagnostic Band: Confirms Schiff base formation.

H NMR
-CH=N-

8.0 – 8.6 ppm (Singlet)
Azomethine proton; distinct from aromatic region.

H NMR
-NH-

11.5 – 12.5 ppm (Singlet)
D

O exchangeable; downfield due to H-bonding.

H NMR
-CH

-

5.0 – 5.5 ppm (Singlet)
Linker between triazole and carbonyl.
Data Interpretation
  • Absence of NH

    
    :  In the IR spectrum, the starting hydrazide shows a characteristic doublet (asymmetric/symmetric stretch) around 3300 cm
    
    
    
    . The product will show a single NH stretch.
  • Stereochemistry: These hydrazones typically exist as the (E)-isomer, which is thermodynamically more stable. In NMR, this is often confirmed by the chemical shift of the imine proton.

Application & Biological Relevance

Researchers utilizing this protocol often target the following therapeutic areas:

  • Antimicrobial Agents: The triazole-Schiff base pharmacophore has shown efficacy against S. aureus and E. coli. The electron-withdrawing nature of the triazole ring enhances lipophilicity, facilitating cell membrane penetration [1, 2].

  • Anticancer Activity: Derivatives substituted with electron-withdrawing groups (e.g., -NO

    
    , -Cl) on the phenyl ring have demonstrated cytotoxicity against MCF-7 (breast cancer) cell lines by inhibiting DNA synthesis [3].
    
  • Enzyme Inhibition: The hydrazone moiety (-CONHN=CH-) mimics peptide bonds, allowing these molecules to act as inhibitors for cysteine proteases and ureases.

References

  • Al-Messri, Z. A. K. (2014). Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Baghdad Science Journal, 11(2), 2014. Link

  • Ye, X.-X., Chen, Z.-F., Zhang, A.-J., & Zhang, L.-X. (2007). Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole. Molecules, 12(6), 1202–1209. Link

  • Kandile, N. G., Mohamed, M. I., & Ismaeel, H. M. (2017).[2] Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 119–129.[2] Link

  • Taha, N. (2017).[5] Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.[5] International Journal of Organic Chemistry, 7, 219-228.[5] Link

Sources

Application

Unlocking Novel Therapeutics: A Guide to the Antimicrobial and Antifungal Screening of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Derivatives

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Evaluation of Novel Triazole Compounds The pressing global challenge of antimicrobial resistance necessit...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Evaluation of Novel Triazole Compounds

The pressing global challenge of antimicrobial resistance necessitates the discovery and development of new, effective therapeutic agents. Among the promising candidates, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] This document provides detailed application notes and protocols for the comprehensive antimicrobial and antifungal screening of these derivatives, designed to guide researchers through a robust and scientifically sound evaluation process.

Understanding the Core: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[2] These properties include metabolic stability and the ability to engage in hydrogen bonding, which are crucial for favorable interactions with biological targets.[2] The primary mechanism of action for many triazole-based antifungals is the inhibition of cytochrome P450 14α-demethylase, an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This disruption of ergosterol biosynthesis leads to altered membrane fluidity and function, ultimately inhibiting fungal growth.[4] Recent studies also suggest a secondary mechanism involving the negative feedback regulation of HMG-CoA reductase, a key enzyme in the ergosterol biosynthesis pathway.[5]

The Screening Cascade: A Step-by-Step Approach

A systematic screening process is essential to identify and characterize the antimicrobial and antifungal potential of novel 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives. The following workflow outlines the key stages of this process.

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Safety Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization Purity Check disk_diffusion Agar Disk Diffusion characterization->disk_diffusion Initial Screening broth_microdilution Broth Microdilution (MIC) characterization->broth_microdilution Quantitative Screening disk_diffusion->broth_microdilution For Active Compounds mbc_mfc MBC/MFC Determination broth_microdilution->mbc_mfc Determine Cidal Activity cytotoxicity Cytotoxicity Assay (e.g., MTT) broth_microdilution->cytotoxicity Assess Safety Profile data_analysis Data Analysis mbc_mfc->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar Identify Key Moieties

Caption: Overall workflow for the screening of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives.

Part 1: Primary Antimicrobial and Antifungal Screening

The initial phase of screening aims to identify derivatives with promising activity against a panel of clinically relevant microorganisms. Two widely accepted methods for this purpose are the agar disk diffusion assay and the broth microdilution method.

Agar Disk Diffusion Method

This qualitative or semi-quantitative method provides a rapid assessment of the antimicrobial activity of the synthesized compounds.[6]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate previously inoculated with a standardized microbial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound inhibits microbial growth, a clear zone of inhibition will be observed around the disk.[7][8] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[7][9] Pour the sterilized media into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.[10]

  • Inoculum Preparation: From a pure overnight culture of the test microorganism, pick 3-4 colonies and suspend them in sterile saline (0.85%).[8] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.[10]

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[8] Ensure firm contact between the disk and the agar.[7] A maximum of six disks can be placed on a 90 mm plate, with a minimum center-to-center distance of 24 mm.[7][9]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][11] This method is considered the reference standard for susceptibility testing by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion method. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation and Incubation: Add the prepared bacterial or fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth medium only).[11] Incubate the plate at the appropriate temperature and duration as described previously.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 116328
Derivative 28164
Positive Control241
Negative Control>128>128>128

Part 2: Secondary and Safety Screening

Compounds demonstrating significant activity in the primary screening should undergo further evaluation to determine their cidal activity and to assess their potential toxicity to mammalian cells.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9]

Protocol:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth in the microdilution plate.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

Cytotoxicity Assessment using the MTT Assay

It is crucial to evaluate the potential toxicity of promising antimicrobial compounds to mammalian cells to ensure a favorable therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability.[11][14]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., Vero, HepG2, or HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2][15]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the cell culture medium with fresh medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, can be determined from the dose-response curve.[14]

Data Presentation:

CompoundS. aureus MIC (µg/mL)Vero Cell IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Derivative 116>100>6.25
Derivative 288010

Part 3: Structure-Activity Relationship (SAR) Analysis

A thorough analysis of the screening data in conjunction with the chemical structures of the derivatives allows for the establishment of Structure-Activity Relationships (SAR). This analysis helps to identify the key structural features (pharmacophores) responsible for the observed antimicrobial activity and to guide the design of more potent and selective analogs.

SAR_Logic cluster_input Inputs cluster_analysis Analysis cluster_output Outputs cluster_application Application structures Chemical Structures of Derivatives comparison Compare Structures and Activities structures->comparison activity_data Antimicrobial & Cytotoxicity Data activity_data->comparison pharmacophore Identify Key Pharmacophores comparison->pharmacophore sar_rules Establish SAR Rules comparison->sar_rules optimization Lead Optimization pharmacophore->optimization sar_rules->optimization

Caption: Logical flow for establishing Structure-Activity Relationships (SAR).

Conclusion

The systematic screening of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives using the protocols outlined in this guide will enable the identification of promising new antimicrobial and antifungal agents. By combining robust in vitro assays with careful data analysis, researchers can effectively advance the development of novel therapeutics to combat the growing threat of infectious diseases.

References

  • Kovacic, P., & Somanathan, R. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. EC Pharmacology and Toxicology, 4(5), 623-632.
  • Prasad, R., & Shah, A. H. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-19.
  • EBSCO. (n.d.). Triazole antifungals. Research Starters.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (3rd ed.). CLSI.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • Al-Ahmadi, M. S. (2018). Practical Microbiology Lab.9: Antibiotic Sensitivity Test. College of Pharmacy, Umm Al-Qura University.
  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Wikipedia. (2023, December 12). Disk diffusion test.
  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In Methods in Molecular Biology (Vol. 2649, pp. 1-14). Springer.
  • Clinical and Laboratory Standards Institute. (2020). ISO 16256:2020 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Rybak, D. J., et al. (2024).
  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th ed.). CLSI.
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  • El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3804.
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  • Asiri, A. M., et al. (2018). Antimicrobial and in vitro cytotoxicity of novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines. Journal of Chemistry, 2018, 1-7.
  • Głowacki, R., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 27(6), 1898.
  • Kumar, A., et al. (2020). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. International Journal of Pharmaceutical Sciences and Research, 11(4), 1845-1851.
  • Demirbas, N., et al. (2016).
  • Semantic Scholar. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents.
  • Küçükgüzel, Ş. G., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 31(1), 7-17.
  • Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 440-447.
  • ChemistrySelect. (2019). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. ChemistrySelect, 4(38), 11201-11208.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • MDPI. (2025). Synthesis of a New Bis(1,2,4-Triazole)

Sources

Method

The 1,2,4-Triazole: A Privileged Scaffold in Drug Discovery

As a Senior Application Scientist, this guide provides an in-depth exploration of the 1,2,4-triazole scaffold, a cornerstone of modern medicinal chemistry. We will delve into the causality behind its widespread success,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the 1,2,4-triazole scaffold, a cornerstone of modern medicinal chemistry. We will delve into the causality behind its widespread success, from its unique physicochemical properties to its diverse mechanisms of action across various therapeutic areas. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven protocols and quantitative data to support your research endeavors.

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This seemingly simple structure is recognized as a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its unique combination of physicochemical properties:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which contributes to improved pharmacokinetic profiles of drug candidates.[2]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[3][4]

  • Bioisosterism: The 1,2,4-triazole nucleus can act as a bioisostere for amide, ester, and carboxylic acid groups.[1][4] This allows medicinal chemists to replace metabolically labile groups with the stable triazole ring while maintaining or improving biological activity.

  • Solubility and Polarity: The polar nature of the triazole ring can enhance the solubility of a molecule, a critical factor for drug formulation and bioavailability.[2]

These properties have enabled the development of a multitude of drugs containing the 1,2,4-triazole core, with a wide spectrum of biological activities including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects.[4][5]

Part 1: Antifungal Applications - The Hallmark of 1,2,4-Triazoles

The most renowned application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like Fluconazole, Itraconazole, and Voriconazole are first-line therapies for systemic mycoses, a major public health issue causing an estimated 1.7 million deaths annually worldwide.[6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is a critical component in the biosynthesis of ergosterol, the main sterol in the fungal cell membrane, where it regulates membrane fluidity and integrity.[8][9]

The causality of this interaction is precise: the N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[6][10] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane structure, leading to increased permeability and ultimately, the inhibition of fungal growth and replication.[8][10]

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.

Part 2: Anticancer Applications - Targeting Cell Proliferation

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, demonstrating its versatility beyond antifungal applications. [11]These compounds exert their effects through diverse mechanisms, often by inhibiting enzymes crucial for cancer cell growth and survival. [12]

Mechanisms of Action in Oncology
  • Aromatase Inhibition: The non-steroidal aromatase inhibitors Letrozole and Anastrozole are cornerstone therapies for hormone receptor-positive breast cancer. [3]Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Similar to the antifungal mechanism, the triazole ring in these drugs interacts with the heme iron of the aromatase enzyme, blocking its function and thereby reducing estrogen levels that fuel tumor growth. [3]

  • Kinase Inhibition: Kinases are a large family of enzymes that regulate most major cellular processes, and their dysregulation is a hallmark of cancer. [12]Many 1,2,4-triazole derivatives have been developed as potent kinase inhibitors. [2][13]They typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and halting signaling cascades that promote cell proliferation, survival, and angiogenesis. [12]Triazole derivatives have shown inhibitory activity against various kinases, including TYK2, JAK1, c-Met, and cyclin-dependent kinases (CDKs). [4][14][15]

G cluster_kinase Kinase Signaling Pathway ATP ATP Kinase Kinase Enzyme (ATP-Binding Site) ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Triazole_Inhibitor 1,2,4-Triazole Kinase Inhibitor Triazole_Inhibitor->Kinase Blocks ATP Binding

Caption: General mechanism of kinase inhibition by 1,2,4-triazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The potency of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fused Acridine-Triazole Breast (MCF-7)0.8 - 2.1[16]
Triazole-Thione Derivative Breast (MCF-7)1.45[17]
Triazole-Propan-1-one (7a-e) Breast (MCF-7)3.5 - 19.3[3]
Triazole-Propan-1-one (7a-e) Cervical (HeLa)10.5 - 45.4[3]
Triazole-Propan-1-one (7a-e) Lung (A549)15.6 - >50[3]
t[1][6][8]riazolo[4,3-b]t[1][6][8][11]etrazine (64) Leukemia (HL-60)1.45[4]

Part 3: Antiviral and Other Therapeutic Applications

The structural versatility of the 1,2,4-triazole scaffold has led to its incorporation into drugs for a wide range of diseases.

  • Antiviral Activity: The most prominent example is Ribavirin, a broad-spectrum antiviral agent effective against a variety of RNA and DNA viruses. [1][18]The triazole ring is a key component of this nucleoside analog, which interferes with viral replication through multiple mechanisms. [19]The success of Ribavirin continues to inspire the development of new triazole-based antiviral agents. [20]

  • Anti-inflammatory Activity: Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). [21]Some compounds have shown selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. [21][22]

  • Antibacterial and Antitubercular Activity: Researchers have synthesized 1,2,4-triazole derivatives that exhibit promising activity against various bacterial strains, including S. aureus and E. coli. [4]Fused triazole systems have also been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. [23]

Part 4: A Practical Guide to Synthesis

The construction of the 1,2,4-triazole ring and its subsequent derivatization is a fundamental aspect of its application in medicinal chemistry. Numerous synthetic methods have been developed. [24][25]

Experimental Protocol: Synthesis of a Fluconazole Analogue

This protocol details a multi-step synthesis of an epoxide intermediate, a key precursor for Fluconazole and its analogues. [26][27]This process is self-validating through the characterization of intermediates at each stage (e.g., via NMR, MS) to confirm the reaction's success before proceeding.

Causality Behind Choices:

  • Corey-Chaykovsky Epoxidation: This reaction is a reliable method for converting ketones to epoxides. Trimethylsulfoxonium iodide is chosen as the sulfur ylide precursor because it is generally more stable and easier to handle than others, providing good yields for this specific transformation. [27]* Phase Transfer Catalyst (in some procedures): For reactions involving two immiscible phases (e.g., aqueous NaOH and an organic solvent like toluene), a phase transfer catalyst can be used to shuttle the hydroxide ion into the organic phase, facilitating the deprotonation of the sulfoxonium salt and accelerating the reaction.

Step-by-Step Methodology:

Step 1: Synthesis of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetophenone (Compound 3)

  • React 2-chloro-2',4'-difluoroacetophenone with 4-amino-1,2,4-triazole to form the aminotriazolium salt. [26]2. Perform deamination of the resulting salt using sodium nitrite in dilute hydrochloric acid to yield the phenacyltriazole intermediate. [26] Step 2: Synthesis of 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (Compound 4)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add trimethylsulfoxonium iodide (TMSI) to a solvent such as toluene or THF.

  • Base Addition: Under an inert atmosphere (e.g., nitrogen), add a strong base like sodium hydroxide (e.g., 20% aqueous solution) or sodium hydride portion-wise to the stirred suspension at room temperature. The base deprotonates the TMSI to form the reactive ylide.

  • Substrate Addition: Dissolve the ketone intermediate (Compound 3) from the previous step in a suitable solvent and add it dropwise to the ylide mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 60°C) for several hours (e.g., 6 hours). [27]Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude epoxide product by column chromatography on silica gel to obtain the pure oxirane intermediate (Compound 4). This epoxide can then be reacted with various nucleophiles to generate a library of fluconazole analogues. [28]

G A 2-Chloro-2',4'- difluoroacetophenone + 4-Amino-1,2,4-triazole B Phenacyltriazole Intermediate (3) A->B Deamination D Corey-Chaykovsky Epoxidation B->D C Trimethylsulfoxonium Iodide (TMSOI) + Base (e.g., NaOH) C->D E Oxirane Precursor (4) D->E Purification F Nucleophilic Ring Opening (with various nucleophiles) E->F G Library of Fluconazole Analogues F->G

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Introduction: The Molecule & The Challenge Welcome to the technical guide for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1).[1][2] This molecule is a critical "linker" intermediate, widely used to synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical guide for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1).[1][2] This molecule is a critical "linker" intermediate, widely used to synthesize Schiff bases (hydrazones) with antifungal, antibacterial, and antitumor properties.[1]

The Core Challenge: While the synthesis (hydrazinolysis of the ester) is straightforward, purification is often complicated by:

  • Amphiphilic Nature: The triazole ring is polar/basic, while the acetohydrazide tail introduces H-bonding capability, leading to unpredictable solubility.[1]

  • Hydrazine Contamination: Excess hydrazine hydrate is toxic, nucleophilic, and can interfere with subsequent biological assays or synthetic steps.[1]

  • "Oiling Out": The product frequently separates as a sticky oil rather than a crystal during cooling.[1]

Module 1: The Purification Workflow

The following decision tree outlines the logical flow for isolating high-purity material.

PurificationWorkflow Start Crude Reaction Mixture (Ethanol + Hydrazine) Cooling Cool to 0-5°C (Overnight) Start->Cooling StateCheck Physical State? Cooling->StateCheck Solid Precipitate Formed StateCheck->Solid Solids Oil Sticky Oil / Gummy Solid StateCheck->Oil Oil Filter Vacuum Filtration Solid->Filter Trituration Trituration (Scratch with Hexane/Ether) Oil->Trituration Wash Wash: Cold EtOH + Et2O (Removes Hydrazine) Filter->Wash Recryst Recrystallization (Solvent: EtOH) Wash->Recryst Trituration->Solid Success Trituration->Oil Fail Pure Pure Product (White Needles) Recryst->Pure

Figure 1: Decision matrix for the isolation and purification of triazole acetohydrazide.

Module 2: Recrystallization Protocol (The Gold Standard)

Recrystallization is the preferred method for this hydrazide.[1] The presence of the triazole ring makes Ethanol (EtOH) the solvent of choice due to its ability to solubilize the compound at high temperatures while forcing precipitation upon cooling.[1]

Standard Protocol
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling absolute ethanol .

    • Note: If the solution is colored (yellow/brown), add activated charcoal, boil for 5 minutes, and filter while hot through Celite.

  • Saturation: If the compound dissolves too easily, concentrate the solution on a rotary evaporator until the first crystals appear, then reheat to dissolve.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, move to a fridge (4°C) for 4–12 hours.

  • Collection: Filter the white needles.[1] Wash with cold diethyl ether (removes surface impurities and helps drying).[1]

Troubleshooting Table: Common Crystallization Failures
SymptomProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.[1]Reheat to dissolve the oil. Add a "seed" crystal.[1] Scratch the glass wall with a rod.[1] Add a few drops of Hexane (anti-solvent) to the hot solution until slightly turbid, then cool slowly.
No Precipitate Solution is too dilute (supersaturation not reached).[1]Evaporate 50% of the solvent.[1] If still no solid, add Diethyl Ether dropwise to the cold solution until cloudy, then refrigerate.[1]
Yellow Color Oxidation products or polymeric impurities.[1]Perform a hot filtration with activated charcoal.[1] If color persists, recrystallize from Ethanol/Water (9:1) .

Module 3: Hydrazine Removal (Critical Safety Step)

Excess hydrazine hydrate is a potent carcinogen and a strong nucleophile that will ruin subsequent reactions (e.g., by reacting with your aldehyde before the hydrazide does).[1]

Detection:

  • TLC: Hydrazine stays at the baseline or streaks heavily in MeOH/DCM.

  • NMR: Look for a broad singlet around 3–4 ppm (solvent dependent) that integrates poorly.[1]

Removal Techniques:

Method A: The Wash (For Solids)

If you have a solid precipitate:

  • Wash the filter cake copiously with cold ethanol .

  • Follow with a wash of diethyl ether .[1] Hydrazine is soluble in ethanol but miscible enough in ether to be washed away, while the hydrazide product is insoluble in ether.[1]

Method B: Azeotropic Distillation (For Oils)

If your crude is an oil containing hydrazine:

  • Dissolve the crude oil in Toluene or Xylene .[1]

  • Evaporate on a rotary evaporator. Toluene forms a positive azeotrope with hydrazine, effectively "carrying" it out of the mixture.[1]

  • Repeat 2–3 times. This usually induces solidification of the hydrazide.[1]

Module 4: Analytical Validation

Before proceeding to the next synthetic step, validate purity using these parameters.

  • 1H NMR (DMSO-d6):

    • Triazole Ring: Two distinct singlets (or close doublets) around δ 8.0 and 8.5 ppm (C-H of the triazole).[1]

    • Linker: A sharp singlet at δ 4.5–5.0 ppm (N-CH2-C=O).[1]

    • Hydrazide: A broad singlet at δ 9.0–9.5 ppm (-NH-) and a broad signal at δ 4.0–4.5 ppm (-NH2).[1] Note: The NH2 protons often exchange with water in DMSO and may be invisible.

  • Melting Point:

    • Expect a sharp melting range (e.g., within 2°C).[1] Literature values vary (114–146°C) depending on the specific polymorph or derivative, but sharpness is the key indicator of purity.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: Yes, but with caution.[1] The triazole moiety makes the compound water-soluble.[1] Recrystallization from water often results in low yields unless the volume is kept extremely small.[1] Ethanol is superior because the solubility differential between hot and cold is more favorable.[1]

Q: My product turned pink/red upon drying. Why? A: This indicates oxidation of residual hydrazine or the hydrazide moiety itself.[1] Ensure the product is dried under vacuum and stored in the dark. If pink, recrystallize immediately with charcoal.[1]

Q: I am scaling up to 50g. Does the protocol change? A: At scale, "oiling out" is more dangerous because large oil droplets trap impurities.[1] Seeding becomes critical. Save a small amount of pure crystal from a pilot batch to seed the large reactor at roughly 40°C.[1]

References

  • Synthesis & General Properties

    • Al-Soud, Y. A., et al.[1] "Synthesis, characterization and antimicrobial activity of some new 1,2,4-triazole derivatives."[1][3] ResearchGate.[1][4] (General procedure for acetohydrazide synthesis).

  • Hydrazine Removal Techniques

    • Reddit ChemPros Discussion.[1] "How to quench excess hydrazine monohydrate." (Peer-reviewed by community experts on azeotropic removal).[1]

  • Recrystallization Solvents

    • University of Rochester.[1] "Solvents for Recrystallization."[1][5][6][7] (General guide on solvent polarity and hydrazide behavior).

  • Physical Properties & Safety

    • PubChem.[1][8] "2-(1H-1,2,4-Triazol-1-yl)acetohydrazide Compound Summary."

Sources

Optimization

Technical Support Center: Optimizing Schiff Base Formation

Ticket ID: SB-OPT-2026 Subject: Advanced Optimization of Imine (Schiff Base) Synthesis Assigned Specialist: Senior Application Scientist Executive Summary & Scope Schiff base formation (condensation of primary amines wit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SB-OPT-2026 Subject: Advanced Optimization of Imine (Schiff Base) Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Schiff base formation (condensation of primary amines with carbonyls) is deceptively simple. While often taught as a spontaneous reaction, it is governed by a delicate equilibrium (


) and a strictly pH-dependent mechanism.

This guide addresses the three most common failure modes:

  • Thermodynamic Stalling: Failure to drive the equilibrium by removing water.

  • Kinetic Inhibition: Incorrect pH leading to amine protonation or carbinolamine stagnation.

  • Hydrolysis: Decomposition of the product during isolation (chromatography).

The Mechanistic Landscape (Visualization)

The reaction proceeds through a carbinolamine intermediate . Understanding this intermediate is the key to troubleshooting.

SchiffBaseMechanism Reactants Amine + Carbonyl Attack Nucleophilic Attack Reactants->Attack pH > 4 (Free Amine req.) Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (-H₂O) Carbinolamine->Dehydration Rate Limiting Step (Acid Cat. req.) Product Schiff Base (Imine) Dehydration->Product Product->Carbinolamine Hydrolysis (+H₂O) AcidLow pH < 3: Amine Protonated (Reaction Stops) AcidHigh pH > 6: No Dehydration (Stuck at Intermediate)

Figure 1: The Mechanistic Pathway. Note the conflicting pH requirements: nucleophilic attack requires a basic amine, while dehydration requires acid catalysis.

Critical Optimization Modules
Module A: Water Management (Thermodynamics)

Because water is a stoichiometric byproduct, its presence drives the equilibrium backward (hydrolysis). You must remove it to achieve high yields.

MethodBest ForTechnical Note
Molecular Sieves (3Å) Small scale / Polar solvents CRITICAL: Use 3Å, not 4Å.[1] Ethanol/Methanol (solvent) molecules are ~3.6Å and will clog 4Å sieves, preventing water adsorption. 3Å sieves exclusively trap water [1, 6].[1]
Dean-Stark Trap Large scale / Non-polar Requires azeotropic solvent (Toluene/Benzene). Not suitable for thermally unstable substrates.
Chemical Drying Rapid synthesis Magnesium Sulfate (

) can be added directly to the flask but is messy to filter and lower capacity than sieves.
Module B: pH Optimization (Kinetics)

The reaction rate follows a "Bell Curve" with the optimum at pH 4–5 .

  • The Trap: Many researchers add "a few drops of acid." If the pH drops below 3, the amine becomes protonated (

    
    ) and loses its nucleophilicity.[2] The reaction stops dead.
    
  • The Fix: Use weak organic acids (Acetic Acid) or buffered systems. If using a salt form of the amine (e.g., amine hydrochloride), you must add exactly 1 equivalent of base (Et3N) to free the amine, then adjust pH [1, 7].

Module C: The "Nuclear Option" (Titanium(IV) Ethoxide)

For sterically hindered ketones or electron-deficient amines where standard catalysis fails, Titanium(IV) ethoxide [


] is the gold standard.
  • Mechanism: It acts as a Lewis Acid (activating the carbonyl) AND a Water Scavenger (hydrolyzing to

    
    ).
    
  • Protocol: See Section 5.

Troubleshooting Guide (FAQ)

Q1: My reaction turns cloudy/oily, but TLC shows starting material. What is happening?

  • Diagnosis: You are likely stuck at the Carbinolamine intermediate . The initial attack occurred, but the dehydration step failed.

  • Solution:

    • Increase temperature (reflux).

    • Add a Lewis acid catalyst (e.g.,

      
       or 
      
      
      
      ).
    • Ensure pH is not neutral/basic (add 5-10 mol% Acetic Acid).

Q2: My product decomposes on the silica column.

  • Diagnosis: Silica gel is acidic (

    
    ) and contains water. This creates perfect conditions for hydrolysis (reversing your reaction).
    
  • Solution:

    • Pre-treat Silica: Slurry the silica in your eluent + 1% Triethylamine (

      
      ) before loading the column. This neutralizes the acid sites [4].
      
    • Switch Stationary Phase: Use Neutral Alumina instead of silica [4].[3]

    • Crystallization: Avoid chromatography entirely if possible. Recrystallize from EtOH or Hexane/EtOAc.

Q3: Which Molecular Sieves should I use?

  • Answer: 3Å (3 Angstrom). [1]

  • Reasoning: Standard 4Å sieves have pore sizes that allow Ethanol and Methanol to enter. If you run the reaction in alcohol, 4Å sieves will saturate with solvent and fail to trap water. 3Å sieves exclude alcohol and only trap water [3, 6].[1][4]

Standard Operating Protocols
Method A: Standard Acid-Catalyzed (General Purpose)

Best for: Aromatic aldehydes, unhindered amines.

  • Dissolution: Dissolve Aldehyde (1.0 equiv) and Amine (1.0-1.1 equiv) in absolute Ethanol or Methanol (0.5 M concentration).

  • Desiccant: Add activated 3Å Molecular Sieves (approx. 1g per mmol of substrate).

  • Catalysis: Add Glacial Acetic Acid (catalytic, ~1-5 drops). Check that pH is ~4-5 (wet pH paper).

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC.[5][6]

    • Note: If conversion is low, heat to reflux.

  • Workup: Filter off sieves. Evaporate solvent.[7] Recrystallize from cold ethanol or ether/hexane.

Method B: Titanium(IV) Ethoxide Mediated (Difficult Substrates)

Best for: Hindered ketones, electron-poor amines, sensitive substrates.

  • Setup: Flame-dry a flask and flush with Nitrogen/Argon.

  • Mixing: Dissolve Carbonyl (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF or DCM.

  • Reagent Addition: Add Titanium(IV) ethoxide (2.0 equiv) via syringe. The solution often turns yellow/orange.

  • Reaction: Stir at RT for 6-12 hours. (Reflux only if necessary).

  • Workup (Crucial Step):

    • The issue: Quenching Ti reactions with water creates a gelatinous mess.

    • The Fix: Pour the reaction mixture into a beaker containing Celite and a small amount of water. Stir vigorously until a white powder (

      
      ) precipitates on the Celite.
      
    • Filter through a pad of Celite. Wash with DCM. Concentrate filtrate to obtain clean product [12, 14].

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield / No Product CheckTLC Does TLC show New Spot? Start->CheckTLC NoSpot No New Spot CheckTLC->NoSpot No YesSpot Yes, but vanishes on column CheckTLC->YesSpot Yes CheckPH Check pH NoSpot->CheckPH IsAcidic pH < 3? CheckPH->IsAcidic Neutralize Add Base (Free the Amine) IsAcidic->Neutralize Yes Sterics Steric Hindrance? IsAcidic->Sterics No UseTi Switch to Method B (Ti(OEt)₄) Sterics->UseTi Yes Hydrolysis Hydrolysis on Silica YesSpot->Hydrolysis FixCol Use Neutral Alumina or 1% Et₃N in Eluent Hydrolysis->FixCol

Figure 2: Diagnostic workflow for common Schiff base failures.

References
  • BenchChem. (2025).[2] . BenchChem Support. Link

  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry. Longman. Link

  • OIM Chemical. (2022).[8][9] The differences between molecular sieve 3A and molecular sieve 4A. Link

  • ResearchGate. (2024).[3] How to purify Schiff base product?Link

  • World Journal of Pharmaceutical Sciences. (2021).[9] Review on Schiff Bases. Link

  • HengYe Inc. (2017). 3A, 4A, 5A... What's the Difference?Link

  • ECHEMI. (2024). Optimum pH range for formation of Schiff bases. Link

  • MDPI. (2022). Controlled Hydrolysis of Odorants Schiff Bases. Link

  • Sigma-Aldrich. Troubleshooting Purification Methods. Link

  • RSC. (2010). Complexation behaviour and stability of Schiff bases. Dalton Transactions. Link

  • Biointerface Research. (2025).[2][6][7] From Synthesis to Bioactivity: A Ti(IV)-Coordinated Phosphorylated Schiff Base System. Link

  • NIH. (2025).[2][6][7] Titanium (IV) complexes of some tetra‐dentate symmetrical bis‐Schiff bases. Link

  • University of Galway. Synthesis, crystal structure and electrochemical studies of a hydrazone schiff base complex of titanium(IV). Link

  • Bhattacharyya, S. (1995). Titanium(IV) ethoxide: A versatile reagent for the synthesis of imines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide in Solution

Welcome to the technical support center for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

2-(1H-1,2,4-triazol-1-yl)acetohydrazide is a molecule that incorporates both a 1,2,4-triazole ring and an acetohydrazide functional group. The overall stability of the molecule in solution is influenced by the chemical properties of these two moieties. While the 1,2,4-triazole ring is generally aromatic and chemically robust, the hydrazide group is known to be susceptible to degradation under certain conditions.[1][2] This guide will help you navigate the potential stability challenges and provide actionable solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, their probable causes, and detailed protocols for resolution.

Issue 1: Rapid Loss of Parent Compound in Solution

Symptom: You observe a rapid decrease in the concentration of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide in your prepared solution, as determined by analytical methods like HPLC.

Potential Cause 1: Hydrolysis of the Hydrazide Group

The primary pathway for the degradation of many hydrazide-containing compounds in aqueous solution is hydrolysis.[1] This reaction is often catalyzed by acidic or basic conditions, cleaving the amide bond to yield 1H-1,2,4-triazole-1-acetic acid and hydrazine.

Solution:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6.0-7.5) to minimize acid or base-catalyzed hydrolysis.[1][3]

  • Buffering Agents: Utilize appropriate buffer systems, such as phosphate-buffered saline (PBS), to maintain a stable pH throughout your experiment.[1]

Experimental Protocol: pH Adjustment and Buffering

  • Prepare your desired aqueous solvent (e.g., deionized water, saline).

  • Add a suitable buffering agent (e.g., sodium phosphate) to a concentration sufficient to resist pH changes (typically 10-50 mM).

  • Adjust the pH of the buffer solution to your target neutral pH (e.g., 7.4) using a calibrated pH meter and dropwise addition of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Dissolve the 2-(1H-1,2,4-triazol-1-yl)acetohydrazide in the prepared buffered solution to your final desired concentration.

Potential Cause 2: Oxidation

Hydrazide moieties can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[1]

Solution:

  • Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Avoid Metal Contamination: Use high-purity solvents and glassware to minimize metal ion contamination. If metal ion contamination is suspected, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM).[1]

Potential Cause 3: Photodegradation

Triazole derivatives can be sensitive to light, particularly UV radiation, which can lead to degradation.[1][4]

Solution:

  • Light Protection: Prepare and store solutions in amber vials or glassware wrapped in aluminum foil to protect them from light.[1]

  • Controlled Lighting Conditions: Conduct experiments under controlled lighting conditions, avoiding direct sunlight or prolonged exposure to artificial light.

Issue 2: Inconsistent Analytical Results

Symptom: You are experiencing poor reproducibility in your analytical measurements (e.g., HPLC, LC-MS), such as inconsistent peak areas or retention times for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide.

Potential Cause 1: Adsorption to Surfaces

Polar molecules can adsorb to the surfaces of glass or plastic containers, leading to a decrease in the effective concentration of the analyte in solution.[1]

Solution:

  • Use Inert Surfaces: Consider using silanized glassware or polypropylene tubes to minimize surface adsorption.[1]

  • Pre-conditioning: Before use, rinse containers with a solution of the compound at the working concentration to saturate the binding sites on the surface.

Potential Cause 2: Improper Storage and Handling

The stability of your compound can be compromised by improper storage temperatures and repeated freeze-thaw cycles.

Solution:

  • Controlled Temperature Storage: Store stock solutions at recommended low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage, to slow down degradation kinetics.[1]

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles that can degrade the compound.[1]

Workflow for Preparing and Storing Stable Solutions

Workflow cluster_prep Solution Preparation cluster_handling Handling and Storage A Select high-purity solvent B Degas solvent with N2 or Ar A->B C Add buffering agent (e.g., PBS) B->C D Adjust pH to 6.0-7.5 C->D E Dissolve compound in buffered solvent D->E F Use amber vials or protect from light E->F G Aliquot into single-use volumes F->G H Store at 2-8°C (short-term) or -20°C (long-term) G->H

Caption: Workflow for preparing and storing stable solutions of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide in solution?

Based on its chemical structure, the most probable degradation products are:

  • 1H-1,2,4-triazole-1-acetic acid and hydrazine: Formed via hydrolysis of the amide bond in the acetohydrazide moiety.

  • Oxidized species: The hydrazide group can be oxidized to various products.

  • Photodegradation products: The specific products will depend on the solvent and wavelength of light, but could involve rearrangements or cleavage of the triazole ring or the side chain.

Q2: How can I perform a forced degradation study to understand the stability of my compound?

A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation products and establish a stability-indicating analytical method.[5][6]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 70°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil to exclude light.

  • Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to monitor the decrease of the parent peak and the formation of degradation products.

Q3: What would be a good starting point for developing a stability-indicating HPLC method for this compound?

A reverse-phase HPLC (RP-HPLC) method is a common and effective choice for analyzing polar heterocyclic compounds.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A: Water or aqueous buffer (e.g., 10 mM ammonium formate, pH 3) B: Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a higher percentage (e.g., 90-95% B) over 15-20 minutes to elute both the parent compound and potential degradation products.
Flow Rate 1.0 mL/min[7]
Column Temperature 25-30°C
Detection UV at approximately 260 nm
Injection Volume 10-20 µL

Method Development Logic

Caption: Logic diagram for developing a stability-indicating HPLC method.

References

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(1), 049-055.
  • BenchChem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Technical Support Document.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Raines, R. T., & K. A. Miller. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Khatun, N., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Polymers, 14(13), 2709.
  • Foti, S., & P. Maravigna. (1983). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1543-1556.
  • Patel, R., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Pharmaceutical Sciences and Research, 16(8), 2345-2352.
  • Poulter, C. D., et al. (2018). Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes.
  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2291-2296.
  • BenchChem. (2025). methyl-1H-1,2,4-triazol-3- yl)sulfanyl)acetic acid. Technical Support Document.
  • Ali, A., et al. (2023). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial.
  • ResolveMass Laboratories. (2026).
  • Al-Zahrani, S. M. (1993). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS.
  • Miller, K. A., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(35), 6670–6672.
  • Jones, M. W., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton transactions (Cambridge, England : 2003), 40(41), 10793–10800.
  • Patel, D. J., et al. (2019). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Asian Journal of Pharmaceutical and Clinical Research, 12(9), 134-140.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Georgieva, M., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Journal of Molecular Structure, 1317, 138545.
  • Nitz, M., et al. (2025). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. The Journal of Organic Chemistry, 90(16), 11438-11446.
  • Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings, 6, 1191-1196.
  • Sharma, S., & S. Singh. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38346-38352.
  • ChemicalBook. (2019). The reactivity of Acethydrazide.
  • Patel, R. M., Patel, P. M., & Patel, N. M. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Indo American Journal of Pharmaceutical Sciences, 5(3), 1634-1644.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(35), 6670–6672.
  • Suneetha, D., & D. Rao. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(4), 437–444.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Technical Support Document.
  • Amendola, V., et al. (2022).
  • iTeh Standards. (2011).
  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3), 1-10.

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Optimization

Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide you with in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the common challenge of poor aqueous solubility encountered with this important class of compounds.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common solubility issues faced during early-stage development.

Q1: My 1,2,4-triazole derivative shows excellent in vitro activity but I can't get it to dissolve in my aqueous assay buffer. What's the first thing I should try?

A1: The initial and often simplest approach is to assess the pH-solubility profile of your compound. 1,2,4-triazoles can possess ionizable groups, and their solubility can be significantly influenced by pH.[1][2] Try adjusting the pH of your buffer. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH may be beneficial.[3] If pH modification alone is insufficient, consider the addition of a cosolvent.

Q2: What are cosolvents and which ones are commonly used for triazole derivatives?

A2: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[4] For 1,2,4-triazole derivatives, common cosolvents include:

  • Ethanol

  • Propylene glycol (PG)[5][6]

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400[7]

  • Dimethyl sulfoxide (DMSO)[8]

  • Glycerol[5]

It is crucial to start with low percentages of cosolvents and gradually increase the concentration, as high concentrations can sometimes impact biological assays.

Q3: I've tried pH adjustment and cosolvents, but my compound still precipitates. What's the next logical step?

A3: If basic formulation approaches are not sufficient, you should consider more advanced formulation strategies. Solid dispersions and the use of surfactants are excellent next steps. Solid dispersions involve dispersing the drug in a solid carrier, often in an amorphous state, which can significantly enhance dissolution and solubility.[9][10] Surfactants can improve wetting and form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7][11]

Q4: Are there any chemical modification strategies I can explore to improve the inherent solubility of my 1,2,4-triazole derivative?

A4: Yes, several chemical modification strategies can be employed. The prodrug approach is a powerful tool where a hydrophilic moiety is temporarily attached to the parent drug.[12][13][14] This can dramatically increase aqueous solubility, and the promoiety is designed to be cleaved in vivo to release the active drug.[12][15][16] Another strategy is salt formation if your compound has an ionizable functional group.[1][17] Salts often exhibit significantly higher aqueous solubility compared to the free acid or base form.[7]

Troubleshooting Guides: From Formulation to Chemical Modification

This section provides a more detailed, step-by-step approach to systematically address and overcome solubility challenges with 1,2,4-triazole derivatives.

Guide 1: Systematic Formulation Development

This guide will walk you through a logical progression of formulation techniques, from the simplest to more complex approaches.

Step 1: Characterize the Physicochemical Properties

Before attempting any solubilization technique, it is essential to understand the fundamental properties of your 1,2,4-triazole derivative.

  • pKa Determination: Identify any ionizable groups. This will inform your pH modification strategy.

  • LogP/LogD Measurement: This will quantify the lipophilicity of your compound and help in selecting appropriate solubilization methods.

  • Crystalline Structure Analysis (e.g., DSC, XRPD): Understanding the solid-state properties is crucial, as amorphous forms are generally more soluble than crystalline forms.

Step 2: pH-Dependent Solubility Profiling

  • Objective: To determine the optimal pH range for solubilizing your compound.

  • Protocol:

    • Prepare a series of buffers with a pH range from 2 to 10.

    • Add an excess amount of your 1,2,4-triazole derivative to each buffer.

    • Equilibrate the samples (typically for 24-48 hours) with constant agitation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to identify the pH of maximum solubility.

Step 3: Cosolvent Screening

  • Objective: To identify an effective cosolvent and its optimal concentration.

  • Protocol:

    • Select a panel of pharmaceutically acceptable cosolvents (e.g., ethanol, PG, PEG 400, DMSO).

    • Prepare a series of aqueous solutions with increasing concentrations of each cosolvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of your compound in each cosolvent system using the equilibrium solubility method described above.

    • Evaluate the results to find the cosolvent that provides the desired solubility at the lowest possible concentration.

Step 4: Surfactant-Based Solubilization

  • Objective: To enhance solubility through micellar solubilization.

  • Protocol:

    • Choose a selection of non-ionic surfactants, which are generally less toxic, such as Polysorbate 80 (Tween 80) or Pluronic F-127.[18][19]

    • Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).

    • Determine the solubility of your 1,2,4-triazole derivative in these surfactant solutions.

    • The linear increase in solubility with surfactant concentration above the CMC indicates micellar solubilization.[5]

Step 5: Advanced Formulation Strategies

If the above methods are insufficient, more advanced techniques may be necessary.

  • Solid Dispersions: This involves dispersing the drug in a carrier matrix at the molecular level.[20]

    • Carriers: Common carriers include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[6][7]

    • Preparation Methods: Techniques such as solvent evaporation, melting (hot-melt extrusion), and spray drying are used to prepare solid dispersions.[20][21]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[4][21]

    • Nanosuspensions: These are dispersions of the pure drug in a liquid medium, stabilized by surfactants or polymers.

    • Nanoencapsulation: This involves encapsulating the drug within a nanocarrier, such as liposomes, micelles, or polymeric nanoparticles.[11][22][23][24][25][26]

Data Summary: Expected Solubility Enhancement

TechniqueTypical Fold Increase in SolubilityConsiderations
pH Modification2 to 100-foldOnly applicable to ionizable compounds.[1]
Cosolvency2 to 50-foldPotential for in vivo precipitation upon dilution.[17]
Surfactants10 to 500-foldPotential for toxicity at high concentrations.[17]
Solid Dispersions10 to 1000-foldPhysical stability of the amorphous state can be a concern.[9][10]
Nanonization5 to 200-foldManufacturing scalability can be challenging.[4]
Guide 2: Chemical Modification Strategies

When formulation approaches are not viable or desirable, modifying the chemical structure of the 1,2,4-triazole derivative can offer a permanent solution to poor solubility.

Strategy 1: The Prodrug Approach

  • Causality: The prodrug approach involves attaching a polar, water-solubilizing group (promoiey) to the parent drug molecule through a labile linkage.[12][15] This increases the overall polarity of the molecule, enhancing its aqueous solubility. The promoiety is designed to be cleaved enzymatically or chemically in vivo, releasing the active parent drug.[12]

  • Common Promoieties for Enhancing Solubility:

    • Phosphate esters: Highly effective due to their ionizable nature.

    • Amino acids and peptides: Can improve solubility and potentially target specific transporters.[12]

    • Sugars: Introducing a glycosyl unit can lead to good water-solubility.[27]

Strategy 2: Salt Formation

  • Causality: For 1,2,4-triazole derivatives with acidic or basic functional groups, conversion to a salt form can significantly improve solubility.[1][7] The salt form readily dissociates in water, leading to a higher concentration of the drug in solution compared to the neutral form.

  • Protocol for Salt Screening:

    • Identify the ionizable center in your molecule.

    • Select a range of pharmaceutically acceptable counterions (e.g., hydrochloride, sulfate, mesylate for bases; sodium, potassium, calcium for acids).

    • React the parent drug with each counterion in a suitable solvent system.

    • Isolate the resulting salt and characterize its solid-state properties and aqueous solubility.

Strategy 3: Introduction of Polar Functional Groups

  • Causality: If medicinal chemistry efforts are ongoing, consider introducing polar functional groups into the molecular scaffold. This can increase the overall hydrophilicity of the molecule.

  • Examples of Polar Groups:

    • Hydroxyl (-OH)

    • Amine (-NH2)

    • Carboxylic acid (-COOH)

    • Sulfonamide (-SO2NH2)

It is important to note that any chemical modification must be carefully evaluated to ensure that the biological activity of the parent compound is not compromised.[28]

Visualizing the Workflow

Diagram 1: Decision Tree for Solubility Enhancement

This diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow start Poorly Soluble 1,2,4-Triazole Derivative physchem Characterize Physicochemical Properties (pKa, LogP, Solid State) start->physchem ph_mod pH Modification physchem->ph_mod cosolvent Cosolvent Addition ph_mod->cosolvent Inadequate? success Solubility Goal Achieved ph_mod->success Adequate surfactant Surfactant Addition cosolvent->surfactant Inadequate? cosolvent->success Adequate advanced_form Advanced Formulation (Solid Dispersion, Nanonization) surfactant->advanced_form Inadequate? surfactant->success Adequate chem_mod Chemical Modification (Prodrug, Salt Formation) advanced_form->chem_mod Inadequate or Not Feasible? advanced_form->success Adequate chem_mod->success Successful failure Re-evaluate Strategy chem_mod->failure Unsuccessful

Caption: A decision-making workflow for addressing poor solubility.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Vertex AI Search.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information.
  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. CD Formulation.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). PharmaTutor.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. (2021, August 24). American Chemical Society Publications.
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). Journal of Visualized Experiments.
  • CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. (2023, January 18). Royal Society of Chemistry.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma.
  • Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig - Longdom Publishing. (2025, April 4). Longdom Publishing.
  • Nano LDL Drug Delivery Systems of Triazole Derivatives: Synt - Longdom Publishing. (2025, April 4). Longdom Publishing.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. National Center for Biotechnology Information.
  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC. (2021, November 4). National Center for Biotechnology Information.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. National Center for Biotechnology Information.
  • WO2014118753A1 - Triazole formulations - Google Patents. Google Patents.
  • Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. (2023, August 7). MDPI.
  • (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity - ResearchGate. (2025, August 6). ResearchGate.
  • Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids - Open Exploration Publishing. (2025, November 20). Open Exploration Publishing.
  • (PDF) Formulation and development strategies for drugs insoluble in gastric fluid. (2025, August 10). ResearchGate.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. National Center for Biotechnology Information.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. National Center for Biotechnology Information.
  • WO2007028382A1 - Concentrated liquid triazole-fungicide formulations - Google Patents. Google Patents.
  • Sophisticated Formulation Approaches for Insoluble Drug Candidates. (2019, January 9). American Pharmaceutical Review.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). National Center for Biotechnology Information.
  • Aqueous solvent system for the solubilization of azole compounds - Ovid. Ovid.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. (2025, October 27). Royal Society of Chemistry Publishing.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. National Center for Biotechnology Information.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21). MDPI.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. (2015, December 29). National Center for Biotechnology Information.
  • Essential Principles in Prodrugs Design. (2024, July 15). Central Asian Journal of Medical and Natural Sciences.
  • Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs - YouTube. (2025, March 3). YouTube.
  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity - MDPI. (2023, December 21). MDPI.
  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery | Molecular Pharmaceutics. (2018, February 15). American Chemical Society Publications.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30). DergiPark.
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Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Triazoles

Welcome to the technical support center for the NMR analysis of substituted triazoles. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of substituted triazoles. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the complex NMR spectra of these versatile heterocyclic compounds. Triazoles are a cornerstone in medicinal chemistry and materials science, but their structural elucidation by NMR can be far from straightforward.

This guide provides in-depth troubleshooting advice and practical, step-by-step protocols to navigate common spectral complexities. We will delve into the underlying reasons for these challenges and equip you with the knowledge to confidently assign the correct structures to your substituted triazole derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the NMR analysis of substituted triazoles.

Q1: Why are the proton signals for my triazole ring so far downfield?

The protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate in the downfield region of the spectrum, usually between δ 7.5 and 9.5 ppm.[1] Similarly, the H5 proton of 1,2,3-triazoles appears as a singlet in the range of 8.00–8.75 ppm.[2] This is due to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring system, which reduces the electron density around the C-H protons.

Q2: My N-H proton signal is very broad and its chemical shift seems to vary. Why is this?

In N-unsubstituted or certain N-substituted triazoles, the N-H proton can be observed as a broad singlet.[1] Its chemical shift is highly variable and is sensitive to factors such as the solvent used, the concentration of the sample, and the temperature at which the spectrum is acquired.[1][3] This variability is due to hydrogen bonding and chemical exchange with residual water or other protic species in the solvent. To confirm an N-H proton, you can add a drop of D₂O to your NMR tube; the N-H signal should disappear due to proton-deuterium exchange.[4]

Q3: I see more signals than I expect for my triazole derivative. What could be the cause?

The presence of unexpected signals can often be attributed to phenomena such as tautomerism or restricted rotation.[5][6][7] Triazoles can exist in different tautomeric forms, especially when there is a proton on a nitrogen atom.[5][8][9] Additionally, if you have bulky substituents on the triazole ring, you may observe separate signals for different rotational isomers (rotamers) due to slow rotation around a single bond on the NMR timescale.[4][10]

Q4: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers?

While 2D NMR techniques are definitive, a quick indication can often be found in the ¹³C NMR spectrum. For 1,4-disubstituted-1H-1,2,3-triazoles, the C5 signal typically appears around δ 120 ppm, whereas the C4 signal of the 1,5-disubstituted isomer is found further downfield at approximately δ 133 ppm.[11]

Troubleshooting Guides for Complex Spectra

This section provides detailed guidance on how to approach and resolve specific challenges encountered during the interpretation of triazole NMR spectra.

Issue 1: Signal Overlap in the Aromatic Region

Problem: The signals from the triazole ring protons are overlapping with signals from other aromatic substituents (e.g., a phenyl group), making it impossible to determine coupling patterns and assign specific protons.[12]

Causality: The chemical shift ranges for triazole protons (δ 7.5-9.5 ppm) and protons of other aromatic systems (δ 7.0-8.5 ppm) often coincide, leading to a complex and uninterpretable multiplet.[1]

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping aromatic signals.

Detailed Steps:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[3][4] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in the overlapping signals, leading to better resolution.[4]

  • Increase Spectrometer Field Strength: If available, re-running the sample on a higher field NMR spectrometer will increase the dispersion of the signals, often resolving the overlap.

  • Employ 2D NMR Techniques: Two-dimensional NMR is a powerful tool for deciphering complex spectra.[13][14]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds).[15][16][17] This can help to trace out the spin systems of the individual aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[15][16][17] This is invaluable for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds).[15][16][17] This is crucial for identifying quaternary carbons and piecing together the molecular framework.

Issue 2: Evidence of Tautomerism

Problem: The NMR spectrum shows two sets of signals for the triazole core and its substituents, suggesting the presence of two distinct species in solution.

Causality: N-unsubstituted triazoles can exist as a mixture of tautomers in solution, which may be in slow exchange on the NMR timescale, leading to separate signals for each tautomer.[5][8][9] The position of the tautomeric equilibrium can be influenced by the substitution pattern, solvent, and temperature.[3]

Troubleshooting and Characterization:

Caption: Workflow for investigating suspected tautomerism.

Detailed Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a key experiment to study dynamic processes like tautomerism.[6] If the two sets of signals begin to broaden and eventually merge into a single averaged set of signals at higher temperatures, this is strong evidence for two species in dynamic equilibrium.

  • 2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): If the exchange is slow even at elevated temperatures, a 2D NOESY or EXSY experiment can be used. In addition to the through-space NOE correlations, these experiments will show "exchange peaks" between the signals of the two tautomers, definitively proving they are interconverting.[18]

  • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can be very informative as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and can help to distinguish between different tautomeric forms.

Issue 3: Broadened Signals Due to Restricted Rotation

Problem: Some or all of the signals in the NMR spectrum are significantly broadened, even after careful shimming.

Causality: Restricted rotation around a single bond, often seen with bulky substituents or amide-like bonds, can lead to line broadening if the rate of rotation is on the same timescale as the NMR experiment.[4][10] This is a form of dynamic exchange. Paramagnetic impurities, such as residual copper from a "click" reaction, can also cause significant line broadening.[19]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: As with tautomerism, VT-NMR is the primary tool to investigate restricted rotation.

    • Heating: Increasing the temperature will increase the rate of rotation. If the broadened signals sharpen or resolve into distinct signals for different conformers, this confirms restricted rotation.

    • Cooling: Decreasing the temperature may slow the rotation enough to "freeze out" the individual rotamers, resulting in sharp signals for each conformer.

  • Check for Paramagnetic Impurities: If the compound was synthesized using a copper catalyst, residual paramagnetic copper(II) could be the cause of broadening.[19] Washing the sample with a solution of a chelating agent like aqueous ammonia can help remove these impurities.[19]

  • Sample Concentration and Homogeneity: Ensure the sample is fully dissolved and not too concentrated, as poor solubility or aggregation can also lead to broad peaks.[4]

Data Presentation: Typical Chemical Shifts

The following tables provide representative chemical shift ranges for protons and carbons in substituted triazoles. These values are a general guide and can be influenced by substituents and solvent.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm)

Proton Type1,2,4-Triazoles1,2,3-Triazoles
Triazole C-H7.5 - 9.5[1]8.0 - 8.75 (H5)[2]
N-HHighly variable (broad)[1]Highly variable (broad)
Alkyl Substituents0.5 - 4.5[1]0.5 - 4.5
Aromatic Substituents7.0 - 8.5[1]7.0 - 8.5

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Type1,2,4-Triazoles1,2,3-Triazoles
Triazole C3/C5140 - 170[1]C4: 139-149, C5: 122-128 (1,4-disubstituted)[2]
C4: ~133, C5: ~120 (1,5-disubstituted)[11]

Experimental Protocols for Key 2D NMR Experiments

For unambiguous structure determination, 2D NMR is often essential.[14][20] Below are generalized protocols for acquiring common 2D spectra. Specific parameters will need to be optimized for your instrument and sample.

Protocol 1: COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[16][17]

Methodology:

  • Sample Preparation: Prepare a sample of your triazole derivative at a suitable concentration (typically 5-20 mg in 0.6-0.7 mL of deuterated solvent).

  • 1D ¹H Spectrum: Acquire a standard high-quality 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • Setup COSY Experiment: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension (typically 256 or 512).

  • Data Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

  • Interpretation: Correlate cross-peaks (off-diagonal signals) to identify coupled protons. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To correlate protons with their directly attached carbons.[16][17]

Methodology:

  • 1D Spectra: Acquire both ¹H and ¹³C{¹H} 1D spectra to determine the spectral widths for both nuclei.

  • Setup HSQC Experiment: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

    • The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz, which is a good starting point for most organic molecules.

  • Data Processing: Process the data with appropriate window functions and Fourier transformation.

  • Interpretation: Each cross-peak in the 2D spectrum corresponds to a C-H bond. This allows for the direct assignment of protonated carbon signals.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-4 bond) correlations between protons and carbons.[16][17] This is critical for assigning quaternary carbons and linking different spin systems.

Methodology:

  • 1D Spectra: Use the same spectral widths as determined for the HSQC experiment.

  • Setup HMBC Experiment: Use a standard gradient-selected HMBC pulse sequence.

    • The key parameter to optimize is the long-range coupling constant (ⁿJCH). A value of 8-10 Hz is often a good starting point to observe both ²JCH and ³JCH correlations.

  • Data Processing: Process the 2D data as with the other experiments.

  • Interpretation: A cross-peak between a proton and a carbon indicates they are coupled over multiple bonds. By analyzing these correlations, the full carbon skeleton can be assembled.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[21] This is essential for determining stereochemistry and conformation.

Methodology:

  • Setup NOESY Experiment: Use a standard 2D NOESY pulse sequence.

    • The most critical parameter is the mixing time (d8). This determines the time allowed for NOE to build up. For small molecules like most triazole derivatives, a mixing time of 0.5-1.5 seconds is a good starting range.[18]

  • Data Processing and Interpretation: Process the data and look for cross-peaks between protons that are not directly coupled. The intensity of the NOESY cross-peak is related to the distance between the protons.

By systematically applying these troubleshooting strategies and advanced NMR experiments, the complexities of substituted triazole spectra can be unraveled, leading to confident and accurate structural elucidation.

References

  • Creagh, L. T., & Truitt, P. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. The Journal of Organic Chemistry, 33(7), 2956-2957. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024, May 2). PubMed. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022, November 22). MDPI. [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025, September 1). ACS Omega. [Link]

  • Advanced NMR Methods for Complex Mixture Analysis Driven by Industrial Challenges. (2024, November 19). The University of Manchester Research Explorer. [Link]

  • Solution NMR of large molecules and assemblies. PMC. [Link]

  • Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (2017, February 2). CDN. [Link]

  • Method for Assigning Structure of 1,2,3-Triazoles. (2012, August 15). American Chemical Society. [Link]

  • Atropisomerism in bi-1,2,3-triazoles: Detection by 1H NMR using chiral shift reagents and torsional barriers calculations. ResearchGate. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

  • Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). [Link]

  • Complex NMR experiments: 2D, selective, etc. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • Relevant 1 H NMR data of restricted rotation about C(s-triazine). ResearchGate. [Link]

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (2025, August 6). ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024, March 21). The Journal of Physical Chemistry A. [Link]

  • 1H NMR interpretation of an 1,2,3-triazole. (2016, December 13). Reddit. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. [Link]

  • NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. (2025, August 6). ResearchGate. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed. [Link]

  • Solving NMR spectra. (2019, June 5). Chemistry LibreTexts. [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. (2025, October 23). Baghdad Science Journal. [Link]

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  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. (2025, August 7). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Bridging the Gap: In Vitro Potency vs. In Vivo Efficacy of Novel Antifungal Triazoles

Executive Summary: The Translational Paradox In antifungal drug development, a low Minimum Inhibitory Concentration (MIC) is a prerequisite, not a guarantee of clinical success. This guide analyzes the disconnect between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Paradox

In antifungal drug development, a low Minimum Inhibitory Concentration (MIC) is a prerequisite, not a guarantee of clinical success. This guide analyzes the disconnect between in vitro potency and in vivo efficacy, focusing on novel triazoles (e.g., Isavuconazole , PC945 ) versus established standards (Voriconazole , Posaconazole ).

For the researcher, the challenge lies in the "Translational Gap":

  • In Vitro: Defined by thermodynamic binding affinity to CYP51.

  • In Vivo: Defined by Pharmacokinetics/Pharmacodynamics (PK/PD), specifically the free-drug Area Under the Curve to MIC ratio (

    
    ).[1][2]
    

Mechanistic Basis: CYP51 Inhibition

Triazoles function by inhibiting lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. The "novelty" in agents like Isavuconazole lies in the side-chain chemistry, which allows for broader binding pocket accommodation, potentially overcoming resistance caused by cyp51A mutations (e.g., TR34/L98H).

Figure 1: Triazole Mechanism of Action (MoA)

The following diagram illustrates the pathway interruption caused by triazoles, leading to toxic sterol accumulation and membrane stress.

MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol ToxicSterols Toxic Methylated Sterols (Membrane Stress) CYP51->ToxicSterols Blockade Result Triazole Triazole Antifungal (Isavuconazole/Voriconazole) Triazole->CYP51 Competitive Inhibition CellDeath Fungal Cell Death/Stasis Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Caption: Competitive inhibition of CYP51 by triazoles prevents ergosterol synthesis, leading to toxic sterol accumulation and membrane failure.

In Vitro Profiling: The MIC Standard

The gold standard for determining in vitro potency is the broth microdilution method. For filamentous fungi (Aspergillus spp.), we adhere to CLSI M38-A2 standards.[3][4]

Protocol A: CLSI Broth Microdilution (M38-A2)

Objective: Determine the MIC that inhibits 100% of visible growth (for azoles against molds).

  • Inoculum Prep: Harvest conidia from 7-day cultures (Potato Dextrose Agar). Adjust to

    
     CFU/mL in RPMI 1640 (buffered with MOPS).
    
  • Drug Dilution: Prepare 2x serial dilutions of the triazole (Range: 0.015 – 8 µg/mL) in DMSO/RPMI.

  • Assay: Dispense 100 µL drug + 100 µL inoculum into 96-well microtiter plates.

  • Incubation: 48 hours at 35°C.

  • Readout: Visual score. MIC = lowest concentration with complete inhibition.

Comparative Data: Potency Profiles

The table below contrasts the in vitro potency of established vs. novel agents against Aspergillus fumigatus (wild-type).

AgentClassMIC Range (µg/mL)Binding Affinity
Voriconazole Standard Triazole0.25 – 1.0High
Posaconazole Standard Triazole0.03 – 0.25Very High
Isavuconazole Novel Systemic0.5 – 2.0High
PC945 Novel Inhaled0.03 – 0.12Ultra-High

Critical Analysis: Note that Isavuconazole often displays a slightly higher MIC than Posaconazole in vitro. However, this does not predict inferiority in vivo due to its favorable pharmacokinetic profile (high bioavailability, predictable volume of distribution). Conversely, PC945 shows extreme potency, designed for local lung retention rather than systemic distribution.[5]

The Translational Bridge: PK/PD & In Vivo Validation

A drug with a low MIC fails if it cannot reach the infection site. The primary predictor of triazole efficacy is the AUC/MIC ratio (specifically the free drug fraction,


).
Protocol B: Neutropenic Murine Model of Aspergillosis

This model is the industry standard for validating efficacy before human trials.

  • Immunosuppression: Cyclophosphamide (150 mg/kg IP) on Day -4 and -1. Cortisone acetate (250 mg/kg SQ) on Day -1.

  • Infection: Intranasal inoculation with

    
    A. fumigatus conidia.
    
  • Treatment: Begin therapy (Oral/IV/Inhaled) 24h post-infection. Continue for 7–14 days.

  • Endpoints: Survival analysis (Kaplan-Meier) and Fungal Burden (qPCR or CFU/g lung tissue).

Figure 2: In Vivo Efficacy Workflow

This workflow ensures data integrity from inoculum to survival analysis.

InVivo cluster_readouts Primary Endpoints Mice Mice (CD-1/BALB/c) Neutropenic Induction Infection Intranasal Infection (A. fumigatus) Mice->Infection Day 0 Rand Randomization (Treatment vs. Vehicle) Infection->Rand Day +1 Dosing Dosing Regimen (QD/BID for 7-14 Days) Rand->Dosing Survival Survival Curve (Kaplan-Meier) Dosing->Survival Burden Fungal Burden (CFU/qPCR) Dosing->Burden PK PK Sampling (Plasma/Lung Homogenate) Dosing->PK PK->Survival PK/PD Correlation

Caption: Standardized workflow for neutropenic murine aspergillosis model to assess antifungal efficacy.

Comparative Efficacy Analysis

Case 1: Isavuconazole vs. Voriconazole (Systemic)

Despite Isavuconazole having higher MICs (0.5–2.0 µg/mL) compared to Posaconazole in some assays, the SECURE Trial (Phase 3) demonstrated non-inferiority to Voriconazole.

  • Data: All-cause mortality at Day 42 was 19% (Isavuconazole) vs. 20% (Voriconazole) .[6][7][8]

  • The "Why": Isavuconazole has a very long half-life (~130 hours) and high protein binding (>99%). While high protein binding usually reduces efficacy, the high total drug exposure (AUC) compensates, maintaining the requisite

    
     ratio.
    
  • Advantage: Significantly fewer hepatobiliary and ocular adverse events compared to Voriconazole.

Case 2: PC945 vs. Posaconazole (Local/Inhaled)

PC945 represents a novel "lung-retentive" design.

  • In Vitro: PC945 is 2.5-fold more potent than Voriconazole.[9]

  • In Vivo: In murine models, intranasal PC945 (0.56 µ g/mouse ) yielded 50% survival , comparable to Posaconazole dosed at 14 µ g/mouse .[10][11]

  • Insight: This highlights that route of administration and tissue retention can amplify in vitro potency by orders of magnitude in vivo.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][12][13][14] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[3][14][Link]

  • Maertens, J. A., et al. (2016).[6] Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial. The Lancet. [Link]

  • Colley, T., et al. (2017). In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection.[5][9][10] Antimicrobial Agents and Chemotherapy.[2][3][4][5][9][11][12][13][15][16] [Link]

  • Lepak, A. J., & Andes, D. R. (2015). Antifungal Pharmacokinetics and Pharmacodynamics.[2][17] Cold Spring Harbor Perspectives in Medicine. [Link]

  • Howard, S. J., et al. (2013). In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole.[15] Antimicrobial Agents and Chemotherapy.[2][3][4][5][9][11][12][13][15][16] [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Derivatives

In the landscape of anticancer drug discovery, the heterocyclic nucleus of 1,2,4-triazole has emerged as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the heterocyclic nucleus of 1,2,4-triazole has emerged as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer properties.[2] This is often attributed to the ability of the triazole ring to act as a bioisostere for amide or ester groups, engaging in various non-covalent interactions that enhance binding to biological targets.[1] When coupled with an acetohydrazide moiety, these compounds present a unique chemical architecture with significant potential for cytotoxic activity against cancer cells.

This guide provides a comprehensive comparison of the cytotoxic performance of various 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy, explore their potential mechanisms of action, and provide standardized protocols for their cytotoxic evaluation.

The Rationale for Investigating 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Derivatives

The synthesis of novel derivatives from a common scaffold is a cornerstone of medicinal chemistry. For the 2-(1H-1,2,4-triazol-1-yl)acetohydrazide core, modifications are typically introduced at the N-benzylidene-N-arylacetohydrazide portion of the molecule.[3] This allows for a systematic investigation of how different substituents impact the compound's cytotoxic profile. The goal is to identify derivatives with enhanced potency against cancer cells while minimizing toxicity to normal cells, thereby improving the therapeutic index.[4][5]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[6] The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide derivatives against various human cancer cell lines.

Compound IDR-group (Substitution on benzylidene)Cancer Cell LineIC50 (µM)Reference
7d 2,4-di-ClHela (Cervical Cancer)<12[7][8]
7e 4-BrHela (Cervical Cancer)<12[7][8]
10a HHela (Cervical Cancer)5.6[7][8]
10d 4-Br, 4-ClHela (Cervical Cancer)9.8[7][8]
TP6 4-bromoB16F10 (Murine Melanoma)41.12[9]
9 Not SpecifiedMCF-7 (Breast Cancer)1.82[10]
23 Not SpecifiedMCF-7 (Breast Cancer)1.90[10]
Cisplatin (Control) -Hela (Cervical Cancer)>12[7]
Doxorubicin (Control) -MCF-7 (Breast Cancer)Not Specified[10]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the nature and position of substituents on the benzylidene ring play a crucial role in the cytotoxic activity. For instance, compounds 7d and 7e , with electron-withdrawing groups (dichloro and bromo) on the phenyl ring, exhibited promising activity against the Hela cell line.[7][8] Similarly, compound 10a , with an unsubstituted phenyl ring, showed a potent IC50 value of 5.6 µM against Hela cells.[7][8] The introduction of both bromo and chloro substituents in compound 10d resulted in a slightly reduced but still significant activity.[7][8] In another study, the 4-bromo substituted derivative TP6 showed moderate activity against a melanoma cell line.[9] Notably, compounds 9 and 23 demonstrated very potent activity against the MCF-7 breast cancer cell line, with IC50 values comparable to or better than some standard chemotherapeutic agents.[10]

Unraveling the Mechanism of Action: Potential Signaling Pathways

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation.[11] These mechanisms include enzyme inhibition, induction of apoptosis, and modulation of cell cycle progression.[11][12]

A plausible mechanism of action for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives involves the inhibition of key enzymes in signaling pathways that are often dysregulated in cancer. For example, some 1,2,4-triazole derivatives have been shown to inhibit kinases like VEGFR-2 and p38α MAPK, which are crucial for tumor angiogenesis and growth.[11] Furthermore, they can interfere with topoisomerases, leading to DNA damage and apoptosis.[11] Another potential target is the STAT3 signaling pathway, which is constitutively active in many cancers and promotes tumor cell survival.[1]

The induction of apoptosis, or programmed cell death, is another key anticancer mechanism. Triazole compounds can trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13]

Below is a diagram illustrating a potential signaling pathway that could be targeted by these derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., Tyrosine Kinase) Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt, STAT3) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Apoptosis_Modulation Modulation of Apoptotic Pathways Cell_Response Inhibition of Cell Proliferation, Survival, & Angiogenesis. Induction of Apoptosis. Apoptosis_Modulation->Cell_Response Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Response Cell Proliferation, Survival, Angiogenesis DNA_Replication DNA Replication & Transcription Topoisomerase Topoisomerase Topoisomerase->DNA_Replication Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Triazole_Derivative 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Derivative Triazole_Derivative->Signaling_Cascade Inhibition Triazole_Derivative->Apoptosis_Modulation Induction of Apoptosis Triazole_Derivative->Topoisomerase Inhibition

Caption: Potential mechanisms of action for 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives.

Experimental Protocol: Assessing Cytotoxicity Using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] The following is a standardized protocol for evaluating the cytotoxicity of novel compounds.

Experimental Workflow

A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24h at 37°C, 5% CO2) A->B C 3. Compound Treatment (Serial dilutions of derivatives) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. MTT Addition (10 µL of 5 mg/mL solution) D->E F 6. Incubation (4 hours) E->F G 7. Formazan Solubilization (100 µL DMSO) F->G H 8. Absorbance Measurement (Spectrophotometer at 570 nm) G->H I 9. Data Analysis (Calculation of IC50 values) H->I

Caption: Standard workflow for an in vitro cytotoxicity MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., Hela, MCF-7) in appropriate growth medium.

    • Trypsinize the cells and dilute to a final concentration of 5 x 10^4 cells/mL.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.[6]

    • Include wells with medium only as a blank control.

  • Incubation for Cell Attachment:

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).[6]

  • Incubation with Compound:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-(1H-1,2,4-triazol-1-yl)acetohydrazide scaffold represents a promising framework for the development of novel anticancer agents. The available data indicates that strategic modifications to the N-benzylidene-N-arylacetohydrazide portion can significantly enhance cytotoxic activity. Future research should focus on synthesizing a broader range of derivatives to further elucidate the structure-activity relationships. Moreover, in-depth mechanistic studies are warranted to identify the precise molecular targets and signaling pathways affected by the most potent compounds. Ultimately, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical animal models.

References

  • Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 735794. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of 1,2,3‐triazole hybrids. Retrieved from [Link]

  • Ahmadova, N., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. Retrieved from [Link]

  • Kubbutat, M. H. G., & Voussen, B. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Singha Roy, P. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7243. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. Retrieved from [Link]

  • Hosseini, S. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 95. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) -N-benzylidene-N-arylacetohydrazide Hybrid Compounds as Antimicrobial Agents. Molecules, 31(1), 1. Retrieved from [Link]

  • Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. Pharmaceuticals, 15(8), 1004. Retrieved from [Link]

  • MDPI. (2023, November 16). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

  • Springer. (2023, November 6). New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

Sources

Validation

Comparative Synthetic Architectures for 3,5-Disubstituted-1,2,4-Triazoles

Executive Summary The 1,2,4-triazole moiety acts as a critical bioisostere for amides and esters in medicinal chemistry, offering enhanced metabolic stability and improved hydrogen-bonding potential.[1] While the Pellizz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole moiety acts as a critical bioisostere for amides and esters in medicinal chemistry, offering enhanced metabolic stability and improved hydrogen-bonding potential.[1] While the Pellizzari and Einhorn-Brunner reactions remain historical benchmarks, modern drug discovery demands methods that offer higher atom economy, milder conditions, and late-stage functionalization capabilities.

This guide objectively compares three distinct synthetic architectures for accessing 3,5-disubstituted-1,2,4-triazoles:

  • The Imidate-Hydrazide Condensation (Modified Pinner): The industry standard for library generation.

  • Iodine-Mediated Oxidative Cyclization: A metal-free, "green" approach utilizing amidines.

  • The Oxadiazole-to-Triazole "Switch": A strategic ring-transformation route for divergent SAR (Structure-Activity Relationship) studies.

Route 1: The Imidate-Hydrazide Condensation (Modified Pinner)

Best For: Robust, large-scale synthesis of diverse libraries where starting nitriles are abundant.

Technical Overview

Direct condensation of nitriles and hydrazides often requires harsh heat (160°C+) and suffers from low conversion. The "Modified Pinner" strategy circumvents this by activating the nitrile to an imidate ester (or thioimidate) prior to cyclization. This two-step, one-pot sequence allows for reaction temperatures below 100°C and significantly cleaner profiles.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the hydrazide nitrogen on the electrophilic imidate carbon. This forms an amidrazone intermediate, which undergoes intramolecular dehydration to close the ring.

PinnerMechanism Nitrile Nitrile (R1-CN) Imidate Imidate Ester Intermediate Nitrile->Imidate + MeOH / NaOMe (Pinner Cond.) Amidrazone Acyl-Amidrazone Intermediate Imidate->Amidrazone + Hydrazide - MeOH Hydrazide Hydrazide (R2-CONHNH2) Hydrazide->Amidrazone Triazole 3,5-Disubstituted 1,2,4-Triazole Amidrazone->Triazole - H2O Cyclodehydration

Figure 1: The activation of the nitrile to an imidate lowers the activation energy required for the hydrazide attack, facilitating cyclization under milder conditions.

Experimental Protocol (Self-Validating)

Reagents: R1-CN (1.0 eq), NaOMe (0.5 eq), MeOH (anhydrous), R2-CONHNH2 (1.0 eq).

  • Activation: Dissolve nitrile (10 mmol) in anhydrous MeOH (20 mL). Add NaOMe (0.5 M in MeOH, 5 mmol). Stir at RT for 3–12 h.

    • Checkpoint: Monitor TLC for disappearance of nitrile. If R1 is electron-deficient, reaction is faster.

  • Condensation: Add the acid hydrazide (10 mmol) directly to the imidate solution.

  • Cyclization: Reflux the mixture (65°C) for 12–24 h.

  • Workup: Evaporate solvent. Resuspend residue in water. The triazole often precipitates as a solid. Filter and wash with cold Et2O.

    • Validation: 1H NMR should show loss of the hydrazide -NH- protons and absence of methyl imidate (-OCH3) peaks.

Route 2: Iodine-Mediated Oxidative Cyclization

Best For: Metal-free synthesis, sensitive substrates, and avoiding unstable hydrazide intermediates.

Technical Overview

This modern approach utilizes the oxidative coupling of amidines with hydrazides (or methyl ketones and hydrazides in cascade variants). By using molecular iodine (I2) or KI/TBHP as an oxidant, the reaction drives the formation of the N-N bond after the initial C-N coupling. This avoids the use of toxic hydrazine hydrate and transition metals.

Mechanistic Pathway

The amidine condenses with the hydrazide to form a transient intermediate. Iodine acts as a Lewis acid to activate the system and an oxidant to abstract hydrogen, driving aromatization.

OxidativeMechanism Amidine Amidine (R1-C(=NH)NH2) Intermed1 N-Acylamidrazone Amidine->Intermed1 - NH3 Hydrazide Hydrazide (R2-CONHNH2) Hydrazide->Intermed1 - NH3 Intermed2 Cyclic Intermediate (Dihydrotriazole) Intermed1->Intermed2 Tautomerization Triazole 1,2,4-Triazole Intermed2->Triazole I2 / TBHP Oxidative Dehydrogenation (- 2H)

Figure 2: The oxidative protocol drives equilibrium forward by irreversibly removing hydrogen to form the aromatic system.

Experimental Protocol

Reagents: Amidine HCl (1.0 eq), Hydrazide (1.0 eq), K2CO3 (2.0 eq), I2 (1.2 eq), DMSO.

  • Coupling: Combine amidine hydrochloride (1.0 mmol), hydrazide (1.0 mmol), and K2CO3 (2.0 mmol) in DMSO (3 mL). Stir at 80°C for 1 h.

  • Oxidation: Add I2 (1.2 mmol) or TBAI/TBHP system. Continue heating at 80–100°C for 2–4 h.

    • Checkpoint: The solution usually turns dark (iodine) and then lightens as I2 is consumed/reduced.

  • Quench: Cool to RT. Add saturated aq. Na2S2O3 (thiosulfate) to quench excess iodine (color change from brown to clear).

  • Extraction: Extract with EtOAc. Wash with brine to remove DMSO.

Route 3: The Oxadiazole-to-Triazole "Switch" (ANRORC-like)

Best For: Late-stage SAR divergence. Allows a chemist to take a biologically active 1,3,4-oxadiazole and convert it to a triazole with a specific N-substituent.

Technical Overview

This is a ring-degenerate transformation. 1,3,4-Oxadiazoles are electrophilic at the C2/C5 positions. Primary amines can attack the ring, causing it to open into a hydrazine-amide intermediate, which then dehydrates to close the more stable 1,2,4-triazole ring. This is invaluable for "scaffold hopping."

Mechanistic Pathway

The mechanism resembles an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) sequence. The driving force is the formation of the more stable triazole aromatic system compared to the oxadiazole.

SwitchMechanism Oxadiazole 1,3,4-Oxadiazole RingOpen Acyclic Hydrazine Intermediate Oxadiazole->RingOpen + R3-NH2 Nucleophilic Attack Amine Primary Amine (R3-NH2) Amine->RingOpen Triazole N4-Substituted 1,2,4-Triazole RingOpen->Triazole - H2O Recyclization (Heat)

Figure 3: This pathway allows the installation of the R3 substituent on the nitrogen atom (N4 position usually) late in the synthesis.

Experimental Protocol

Reagents: 2,5-Disubstituted-1,3,4-oxadiazole (1.0 eq), Primary Amine (R-NH2, 3–5 eq), AcOH (catalytic) or solvent (Toluene/Xylene).

  • Setup: In a sealed pressure tube, dissolve oxadiazole (0.5 mmol) in Toluene (2 mL).

  • Addition: Add the primary amine (2.0 mmol). If the amine is volatile, use large excess.

  • Reaction: Heat to 120–140°C for 12–24 h.

    • Checkpoint: Monitor by LC-MS. The mass shift will be + (Mass of Amine) - (Mass of H2O) + (Mass of Ring O... wait, actually Mass Product = Mass Oxadiazole - 16 (O) + 14 (N) + Mass R). Correction: The net change is O replaced by N-R.

  • Purification: Flash chromatography is usually required to separate the product from unreacted oxadiazole.

Comparative Analysis

FeatureRoute 1: Imidate (Pinner)Route 2: Oxidative (Iodine)Route 3: Oxadiazole Switch
Atom Economy Moderate (Loss of MeOH, H2O)High (Loss of H2O/H2)High (Loss of H2O)
Reaction Conditions Basic, Moderate Heat (65-80°C)Oxidative, Neutral/Basic (80°C)Neutral/Acidic, High Heat (120°C+)
Substrate Scope Excellent for C3/C5 diversity.Good. Tolerates acid-sensitives.Best for N4 diversity (SAR).
Scalability High (Precipitation workup).Moderate (Chromatography often needed).Low to Moderate.[1]
Key Limitation Imidate formation can be slow for electron-rich nitriles.Requires oxidants (incompatible with free thiols/aldehydes).Requires high temp; steric bulk on amine hinders reaction.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 2025. Link

  • Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Journal of Organic Chemistry, 2016.[2] Link

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Russian Journal of Organic Chemistry, 2025. Link

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 2005. Link

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022. Link

Sources

Comparative

evaluation of Lipinski's rule of five for novel triazole compounds

Title: Beyond the Rule of Five: Benchmarking Physicochemical Filters for Novel Triazole Scaffolds Executive Summary In modern medicinal chemistry, the 1,2,3-triazole and 1,2,4-triazole scaffolds have emerged as privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Rule of Five: Benchmarking Physicochemical Filters for Novel Triazole Scaffolds

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole and 1,2,4-triazole scaffolds have emerged as privileged structures due to their ability to act as bioisosteres for amides and esters, improving metabolic stability while enhancing hydrogen bonding potential. However, the rigid application of Lipinski’s Rule of Five (Ro5) often flags promising triazole candidates as "non-drug-like," particularly those designed as large antifungal agents or proteolysis-targeting chimeras (PROTACs).

This guide evaluates Ro5 against alternative metrics—Veber’s Rules , Ghose Filter , and QED (Quantitative Estimate of Drug-likeness) —to determine the most predictive filter for triazole bioavailability. We provide experimental protocols to validate these in silico predictions.

Comparative Analysis: Ro5 vs. Alternatives

For triazole derivatives, Ro5 is often a "necessary but not sufficient" condition, or conversely, a false barrier. Triazole rings significantly increase Topological Polar Surface Area (TPSA) and nitrogen count, often pushing compounds over Ro5 limits (H-bond acceptors > 10) despite maintaining good permeability.

Table 1: Physicochemical Filter Comparison for Triazoles
FeatureLipinski’s Rule of Five (Ro5) Veber’s Rules Ghose Filter QED (Quant.[1][2] Estimate of Drug-likeness)
Primary Focus Oral Bioavailability (Passive Diffusion)Permeability & FlexibilityStructural "Drug-likeness" & Atom CountHolistic "Desirability" Score (0 to 1)
Key Constraints MW < 500LogP < 5H-Donors < 5H-Acceptors < 10Rotatable Bonds ≤ 10TPSA ≤ 140 ŲMW 160–480LogP -0.4 to 5.6Atom Count 20–70Weighted geometric mean of 8 properties (MW, LogP, PSA, etc.)[3]
Triazole Relevance High Risk of False Negatives. Triazoles add N-acceptors, often violating the H-Acceptor count > 10 rule.High Relevance. Triazoles are often linkers. Veber accounts for the flexibility (rotatable bonds) which Ro5 ignores.Restrictive. Often excludes larger triazole-based antifungals (e.g., Itraconazole) due to atom count/MW limits.Best for Ranking. Allows trade-offs; a high TPSA can be offset by optimal LogP.
Verdict Baseline Screen OnlyRecommended for Triazole Linkers Too Rigid for this ScaffoldRecommended for Lead Optimization

Critical Insight: The triazole ring adds approximately 30–40 Ų to the TPSA. While Ro5 penalizes the nitrogen count (Acceptors), Veber’s rule is often more predictive for triazoles because it correlates permeability directly with TPSA and flexibility, rather than just mass and lipophilicity [1, 2].

Experimental Protocols

To validate in silico predictions, the following self-validating protocols should be employed. These move beyond simple calculations to empirical verification.[4]

Protocol A: High-Throughput LogP Determination via HPLC

Rationale: Calculated LogP (cLogP) often errors on triazoles due to their specific pi-stacking interactions. HPLC retention time provides a more accurate "Chromatographic Hydrophobicity Index" (CHI).

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 (v/v) Acetonitrile:Water (buffered to pH 7.4 with 10mM Ammonium Formate).

  • Standards: Series of known drugs (e.g., Paracetamol, Toluene, Naphthalene, Triphenylene) to build a calibration curve.

Workflow:

  • System Suitability: Inject a standard mixture (uracil as t0 marker). Ensure tailing factor < 1.5.

  • Calibration: Inject standards. Plot Log k' (capacity factor) vs. Literature LogP.

    • Calculation:

      
      
      
    • Acceptance Criteria:

      
       for the calibration line.
      
  • Sample Run: Inject triazole samples (10 µM in MeOH).

  • Data Analysis: Extrapolate LogP from the calibration curve.

    • Control: Run a known triazole (e.g., Fluconazole) as a QC check.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: Measures passive diffusion, the primary mechanism for triazole absorption.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 1% Lecithin in Dodecane (mimics GI tract lipids).

Workflow:

  • Membrane Coating: Add 5 µL of Lecithin/Dodecane solution to the donor plate filter. Allow to set for 5 mins.

  • Donor Preparation: Dissolve compound to 10 mM in DMSO, dilute to 500 µM in pH 7.4 PBS. Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of pH 7.4 PBS to Acceptor wells.

  • Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (prevents evaporation).

  • Quantification: Separate plates. Measure UV Absorbance (250–500 nm) of both Donor and Acceptor wells.

  • Calculation:

    
    
    
    • Validation: Verapamil (High Permeability Marker) and Theophylline (Low Permeability Marker) must be included.

Visualization of Logic & Workflow

Diagram 1: The Evaluation Workflow

This diagram outlines the decision process from synthesis to lead selection, integrating the protocols above.

TriazoleEvaluation Start Novel Triazole Library InSilico In Silico Filter (Veber > Ro5) Start->InSilico Filter Synthesis Click Synthesis (CuAAC) InSilico->Synthesis Pass PhysChem PhysChem Profiling (Protocols A & B) Synthesis->PhysChem Purified Cmpd BioAssay Biological Activity PhysChem->BioAssay LogP < 5 Permeability High Decision Lead Candidate? BioAssay->Decision IC50 < 1µM Decision->Start Optimize

Caption: Integrated workflow for triazole drug discovery, prioritizing Veber filters and experimental PhysChem validation before biological screening.

Diagram 2: Decision Logic for Triazole Scaffolds

A logic tree to handle "Ro5 Violators" common in this chemical class.

DecisionTree Root Compound Evaluation Ro5Check Pass Ro5? Root->Ro5Check VeberCheck Pass Veber? (TPSA < 140, RotB < 10) Ro5Check->VeberCheck No (Common for Triazoles) Accept Prioritize for PK Ro5Check->Accept Yes (Ideal) Permeability PAMPA Permeability > 10^-6 cm/s? VeberCheck->Permeability Yes Reject Discard / Redesign VeberCheck->Reject No Permeability->Reject No Permeability->Accept Yes

Caption: Hierarchical decision tree. Note that Ro5 failure triggers a secondary check via Veber rules and PAMPA, rather than immediate rejection.

Data Interpretation: The "Triazole Anomaly"

The following table illustrates why a multi-filter approach is necessary. Data represents a theoretical comparison based on literature trends for antifungal triazoles [3, 4].

Compound ClassRo5 StatusVeber StatusPAMPA Permeability (

cm/s)
Outcome
Small Triazole (Fragment) Pass Pass> 10.0High Bioavailability. Ideal starting point.
Large Triazole (e.g., Itraconazole-like) Fail (MW > 500, LogP > 5)Pass (TPSA < 140)2.5 (Moderate)Bioavailable. Ro5 generates a False Negative. Veber correctly predicts absorption.
Polar Triazole Linker Pass Fail (TPSA > 140)< 0.5 (Low)Poor Bioavailability. Ro5 generates a False Positive (size is okay, but too polar).

References

  • Lipinski, C. A., et al. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs (QED). Nature Chemistry.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. (Context on Triazole bioisosteres).

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

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